Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Description
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Properties
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCLYNBSLIGGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473874 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183062-95-5 | |
| Record name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a valuable building block in medicinal chemistry and drug discovery. The presence of the strained azetidine ring offers a unique three-dimensional scaffold, while the diethyl malonate moiety provides a versatile chemical handle for further elaboration.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to ensure reproducible and reliable results.
Strategic Approach: Retrosynthetic Analysis
The design of a synthetic route begins with a logical deconstruction of the target molecule. The key C-C bond in the target compound is between the C3 position of the azetidine ring and the α-carbon of the malonate. This bond can be strategically formed via a nucleophilic substitution reaction. The retrosynthetic analysis disconnects the molecule into two key synthons: a nucleophilic diethyl malonate enolate and an electrophilic 3-substituted N-Boc-azetidine. This approach leverages the well-established and reliable malonic ester synthesis pathway.[3][4]
Caption: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: A Step-by-Step Guide
The forward synthesis is a two-stage process: first, the activation of a commercially available azetidine precursor to create a potent electrophile, and second, the core alkylation reaction with diethyl malonate.
Stage 1: Preparation of the Electrophile (1-Boc-azetidin-3-yl Methanesulfonate)
To facilitate the nucleophilic substitution, the hydroxyl group of commercially available 1-Boc-3-azetidinol must be converted into a better leaving group. Mesylation is an excellent choice as methanesulfonyl chloride is reactive, and the resulting mesylate is a highly effective leaving group, readily displaced by carbon nucleophiles.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-azetidinol (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) dropwise to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. The reaction is exothermic and addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Stage 2: Alkylation with Diethyl Malonate
This step is the cornerstone of the synthesis, employing the principles of the malonic ester synthesis.[3] The α-proton of diethyl malonate is sufficiently acidic (pKa ≈ 13) to be removed by a strong base, forming a resonance-stabilized enolate.[4] Sodium hydride (NaH) is an excellent choice as it provides an irreversible deprotonation, driving the reaction to completion.
Caption: Overall synthetic workflow.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil and carefully decant the hexanes.
-
Solvent: Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.
-
Deprotonation: Add diethyl malonate (1.1 eq.) dropwise to the stirred suspension of NaH in THF. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.[5]
-
Alkylation: Dissolve the crude 1-Boc-azetidin-3-yl methanesulfonate (1.0 eq.) from Stage 1 in a small amount of anhydrous THF and add it dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product as a colorless or pale yellow oil.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[6]
Protocol: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra.
Expected Spectroscopic Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| ~4.20 (q, J = 7.1 Hz, 4H) | -OCH₂ CH₃ |
| ~4.10 (m, 2H) | Azetidine CH₂ |
| ~3.85 (m, 2H) | Azetidine CH₂ |
| ~3.60 (d, J = 7.5 Hz, 1H) | Malonate CH |
| ~3.30 (m, 1H) | Azetidine CH |
| ~1.45 (s, 9H) | -C(CH₃)₃ |
| ~1.25 (t, J = 7.1 Hz, 6H) | -OCH₂CH₃ |
Causality: The singlet at ~1.45 ppm integrating to 9H is characteristic of the tert-butyl group of the Boc protector.[7] The quartet and triplet of the ethyl esters confirm the malonate portion. The complex multiplets in the 3.30-4.10 ppm range correspond to the five protons of the azetidine ring system, and the doublet at ~3.60 ppm is the newly formed methine proton.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.
Expected Data:
-
Molecular Formula: C₁₅H₂₅NO₆[8]
-
Molecular Weight: 315.36 g/mol [8]
-
Expected Ions [m/z]:
-
316.17 [M+H]⁺
-
338.15 [M+Na]⁺
-
216.12 [M-Boc+H]⁺ (A common fragment corresponding to the loss of the tert-butoxycarbonyl group)
-
Data and Safety Summary
Quantitative Data
| Parameter | Value | Source |
| CAS Number | 183062-95-5 | [8] |
| Molecular Formula | C₁₅H₂₅NO₆ | [8] |
| Molecular Weight | 315.36 | [8] |
| Typical Yield | 60-75% (over 2 steps) | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
Safety Information
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents (DCM, THF): Handle in a well-ventilated area or fume hood. They are volatile and may have associated health risks.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of this compound. By activating 1-Boc-3-azetidinol as a mesylate followed by a classical malonic ester alkylation, the target compound can be obtained in good yield. The detailed characterization protocols, including NMR and MS, provide a clear and self-validating framework for confirming the structural integrity and purity of the final product, establishing a solid foundation for its use in advanced research and development applications.
References
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- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 382219, Diethyl 2-((tert-butoxycarbonyl)amino)malonate. Retrieved from [Link]
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michalJenco. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73831, Diethyl ethylidenemalonate. Retrieved from [Link]
- Yadav, L. D. S., Srivastava, V. P., & Patel, R. (2008). The first application of the Baylis–Hillman reaction in azetidine chemistry: a convenient synthesis of azetidine-3-carbonitriles/carboxylates. Tetrahedron Letters, 49(39), 5652-5654.
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Coldham, I., & Watson, D. W. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139.
- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
- Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- S. P. Singh, et al. (n.d.).
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]
- Hadjieva, B., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.
- NMR Spectra of New Compounds. (n.d.).
- Forgo, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... Molecules, 28(3), 1079.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41(12), 1938-1941.
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A Technical Guide to Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate: Properties, Synthesis, and Applications in Drug Discovery
Abstract: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS No. 183062-95-5) is a pivotal synthetic intermediate in modern medicinal chemistry.[1][2] This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its strategic application in drug discovery. The molecule uniquely combines the synthetic versatility of a diethyl malonate moiety with the desirable pharmacological attributes of a Boc-protected azetidine ring. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs for their ability to impart conformational rigidity, enhance sp³ character, and improve key pharmacokinetic properties such as metabolic stability and aqueous solubility in drug candidates.[3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable building block in the design and synthesis of next-generation therapeutics.
Physicochemical and Computed Properties
The molecular structure of this compound integrates a lipophilic Boc-protecting group, a polar azetidine core, and two ester functionalities. This combination results in a balanced profile suitable for various organic transformations and subsequent biological applications. Its properties, summarized in Table 1, are critical for designing reaction conditions and predicting its behavior in both chemical and biological systems. For instance, the Topological Polar Surface Area (TPSA) is a key indicator of a molecule's potential for membrane permeability, while the calculated LogP value provides insight into its lipophilicity and solubility characteristics.
Table 1: Physicochemical and Computational Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 183062-95-5 | [1][2] |
| Molecular Formula | C₁₅H₂₅NO₆ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| Synonym | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester | [1] |
| SMILES | CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | [1] |
| Topological Polar Surface Area (TPSA) | 82.14 Ų | [1] |
| Calculated LogP (cLogP) | 1.5957 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 5 |[1] |
Synthesis and Mechanistic Rationale
The construction of this molecule is most efficiently achieved via a malonic ester synthesis, a classic and robust method for carbon-carbon bond formation.[5][6] The strategy involves the nucleophilic substitution of a suitable azetidine electrophile by the enolate of diethyl malonate.
Mechanistic Overview
The core of the synthesis is an Sₙ2 reaction. First, diethyl malonate is deprotonated at the α-carbon using a suitable base, leveraging the acidity of the methylene protons (pKa ≈ 13) which are flanked by two electron-withdrawing ester groups. This generates a stabilized carbanion (enolate). This nucleophile then attacks an electrophilic azetidine precursor, typically a 1-Boc-azetidine substituted at the 3-position with a good leaving group, such as a tosylate or mesylate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing its interference as a nucleophile and enhancing the overall stability of the intermediate.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by characterization of the final product as described in Section 3.
-
Preparation of the Nucleophile (Enolate Generation):
-
To a solution of absolute ethanol (10 volumes) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium metal (1.05 equivalents) portion-wise at 0 °C. Allow the sodium to react completely to form sodium ethoxide.
-
Causality: Using sodium ethoxide generated in situ ensures an anhydrous, highly reactive base. The ethoxide base is specifically chosen to prevent transesterification with the diethyl ester groups of the malonate.[7]
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise via syringe, maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
-
Alkylation Reaction:
-
Dissolve 1-Boc-3-tosyloxyazetidine (1.0 equivalent) in an anhydrous solvent such as DMF or THF (3 volumes).
-
Add the solution of the azetidine electrophile dropwise to the pre-formed enolate solution at room temperature.
-
Causality: Dropwise addition prevents localized high concentrations that could lead to side reactions. The tosylate is an excellent leaving group, facilitating an efficient Sₙ2 displacement.
-
Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure this compound as an oil or low-melting solid.
-
Spectroscopic Characterization (Self-Validation)
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis. The expected data provides a benchmark for validation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.20 (q, 4H, -OCH₂ CH₃), ~3.9-4.1 (m, 4H, azetidine ring CH₂), ~3.6 (d, 1H, malonate CH), ~3.2 (m, 1H, azetidine ring CH), ~1.45 (s, 9H, C(CH₃)₃), ~1.25 (t, 6H, -OCH₂CH₃ ) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168 (ester C=O), ~156 (carbamate C=O), ~80 (Boc quaternary C), ~57 (malonate CH), ~53 (azetidine CH₂), ~28 (Boc CH₃), ~14 (-OCH₂CH₃ ) |
| FT-IR (neat) | ν (cm⁻¹): ~1730-1750 (strong, sharp, C=O stretch, ester), ~1690-1700 (strong, sharp, C=O stretch, carbamate), ~1160-1250 (strong, C-O stretch) |
| ESI-MS | Calculated for C₁₅H₂₅NO₆: 315.17. Found: m/z = 316.18 [M+H]⁺, 338.16 [M+Na]⁺ |
Strategic Utility in Medicinal Chemistry
This compound is not an end-product but a strategic building block designed for maximum synthetic flexibility. Its value lies in how the two core components—the azetidine ring and the malonate group—can be independently or sequentially modified.
The Azetidine Scaffold: A Bioisostere and Pharmacokinetic Modulator
The 1-Boc-azetidine moiety is a valuable scaffold in drug design.[3] Its introduction can:
-
Enhance sp³-character: Moving away from flat, aromatic structures often improves solubility and reduces metabolic liability.
-
Provide Conformational Constraint: The rigid four-membered ring locks substituents into well-defined spatial orientations, which can increase binding affinity to biological targets by reducing the entropic penalty of binding.[4]
-
Serve as a Stable Linker: It acts as a bioisostere for other groups like piperidines or pyrrolidines, offering a different vector and physicochemical profile.
The Malonate Handle: A Gateway to Diverse Functionality
The diethyl malonate group is a classic synthetic handle that can be readily transformed into other functionalities.[5][6]
-
Synthesis of Acetic Acid Derivatives: The most common transformation is hydrolysis of the diethyl esters followed by thermal decarboxylation (the Krapcho decarboxylation) to yield 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid. This product is a crucial intermediate for amide couplings to build larger, more complex molecules.
-
Further Alkylation: The remaining α-proton on the malonate is still acidic and can be removed by a strong base to introduce a second, different substituent, leading to α,α-disubstituted azetidine derivatives.
Conclusion
This compound is a high-value, strategically designed building block for modern drug discovery. It provides a reliable and efficient means to incorporate the pharmacologically beneficial azetidine scaffold into target molecules. The inherent synthetic flexibility of the malonate group allows for a multitude of subsequent chemical transformations, making it an indispensable tool for accessing novel chemical space. The robust synthesis and clear characterization profile underscore its reliability, empowering chemists to accelerate the development of innovative therapeutics for a wide range of diseases.
References
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Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219 . PubChem. Available at: [Link]
-
Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l . ResearchGate. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. Available at: [Link]
-
Synthesis of diethyl diethylmalonate . Sciencemadness.org. Available at: [Link]
-
Diethyl malonate . NIST WebBook. Available at: [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene . ResearchGate. Available at: [Link]
-
Discuss synthetic applications of diethyl malonate . Filo. Available at: [Link]
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Diethyl ethylidenemalonate | C9H14O4 | CID 73831 . PubChem. Available at: [Link]
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Diethyl malonate . NIST WebBook. Available at: [Link]
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Diethyl malonate . mzCloud. Available at: [Link]
-
Cas Number 183062-95-5|this compound|C15H25NO6 . molecularinfo.com. Available at: [Link]
-
A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate . PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Structural Analysis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Motif and its Malonate Derivatives in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common ring systems, enabling the exploration of novel chemical space. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing a rigid framework that can enhance binding affinity to biological targets. When functionalized, such as with a malonate group, these building blocks become powerful tools for the synthesis of complex molecules with potential therapeutic applications.
This guide provides a comprehensive technical analysis of a key azetidine-containing building block: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. We will delve into its synthesis, purification, and detailed structural elucidation through modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers leveraging this and similar scaffolds in their drug discovery and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₅NO₆ |
| Molecular Weight | 315.36 g/mol |
| CAS Number | 183062-95-5 |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Purification: A Practical Approach
While specific proprietary syntheses may vary among commercial suppliers, a plausible and efficient laboratory-scale synthesis of this compound can be achieved through the alkylation of diethyl malonate. This method is a variation of the well-established malonic ester synthesis.[1]
Proposed Synthetic Pathway
The overall synthetic strategy involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-Boc protected azetidine with the enolate of diethyl malonate. A common and effective precursor is N-Boc-3-iodoazetidine or a tosylate derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Generation of the Diethyl Malonate Enolate
-
To a stirred solution of diethyl malonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of diethyl malonate.
Causality Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the acidic α-proton of diethyl malonate, forming the reactive enolate. Anhydrous conditions are essential to prevent quenching of the enolate by water.
Step 2: Alkylation with N-Boc-3-iodoazetidine
-
Cool the freshly prepared diethyl malonate enolate solution back to 0 °C.
-
Add a solution of N-Boc-3-iodoazetidine (1.0 equivalent) in anhydrous THF dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Causality Insight: The nucleophilic enolate attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing the iodide leaving group in an S(_N)2 reaction.
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Self-Validating System: The purity of the final product should be assessed by ¹H NMR and mass spectrometry to confirm the structure and absence of starting materials and byproducts.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
A thorough structural analysis is paramount to confirm the identity and purity of the synthesized compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Based on known chemical shifts for similar structures, the following proton signals are predicted for this compound in CDCl₃.[2][3][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | Quartet | 4H | -OCH₂ CH₃ |
| ~ 4.0-4.2 | Multiplet | 2H | Azetidine ring protons |
| ~ 3.6-3.8 | Multiplet | 2H | Azetidine ring protons |
| ~ 3.5 | Triplet | 1H | Malonate CH |
| ~ 2.8-3.0 | Multiplet | 1H | Azetidine ring methine proton |
| ~ 1.45 | Singlet | 9H | -C(CH₃ )₃ (Boc) |
| ~ 1.25 | Triplet | 6H | -OCH₂CH₃ |
Expertise & Experience: The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The two sets of methylene protons on the ring are diastereotopic and will likely appear as distinct multiplets. The methine proton of the malonate group will be a triplet due to coupling with the adjacent azetidine methine proton.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows.[2][5]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O (Ester) |
| ~ 156 | C =O (Boc) |
| ~ 80 | -C (CH₃)₃ (Boc) |
| ~ 62 | -OC H₂CH₃ |
| ~ 55 | Azetidine ring carbons |
| ~ 50 | Malonate C H |
| ~ 35 | Azetidine ring methine carbon |
| ~ 28 | -C(C H₃)₃ (Boc) |
| ~ 14 | -OCH₂C H₃ |
Authoritative Grounding: The chemical shifts are estimated based on established ranges for similar functional groups. For instance, the Boc carbonyl carbon typically resonates around 155-156 ppm, and the quaternary carbon of the tert-butyl group appears around 80 ppm.[5]
Mass Spectrometry: Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 316.18 would be expected.
Predicted Fragmentation Pathway
The tert-butoxycarbonyl (Boc) protecting group is known to undergo characteristic fragmentation.[6][7] Common losses include isobutylene (56 Da) and the entire Boc group (100 Da).
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
An In-depth Technical Guide to Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, with CAS number 183062-95-5, is a key synthetic intermediate in the field of medicinal chemistry. The azetidine motif is of growing importance in drug design, valued for its ability to confer desirable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] This guide provides a comprehensive overview of the properties, synthesis, handling, and applications of this versatile building block, designed to empower researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
Detailed experimental data for this specific compound is not widely published. However, based on its structure and data from chemical suppliers, the following properties are established or can be reliably predicted.
| Property | Value | Source |
| CAS Number | 183062-95-5 | [2] |
| Molecular Formula | C₁₅H₂₅NO₆ | [2] |
| Molecular Weight | 315.36 g/mol | [2] |
| Synonyms | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester | [2] |
| Purity | Typically >95% | [2] |
| Topological Polar Surface Area (TPSA) | 82.14 Ų | [2] |
| Predicted logP | 1.5957 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 5 | [2] |
Synthesis and Characterization
A plausible synthetic route is the nucleophilic substitution of a leaving group on the 3-position of an N-Boc-azetidine ring with diethyl malonate anion.
Caption: Proposed synthetic pathway for this compound.
Representative Experimental Protocol:
-
To a solution of diethyl malonate (1.1 equivalents) in anhydrous dimethylformamide (DMF) is added sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the enolate.
-
A solution of N-Boc-3-iodoazetidine (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Characterization:
As experimental spectroscopic data is not publicly available, the following are predicted NMR and mass spectrometry characteristics based on the compound's structure.
-
¹H NMR: Expected signals would include a triplet and a quartet for the two ethyl ester groups, a singlet for the tert-butyl group of the Boc protecting group, and multiplets for the protons of the azetidine ring and the malonate methine proton.
-
¹³C NMR: Key signals would be observed for the carbonyls of the ester and carbamate groups, the quaternary carbon of the tert-butyl group, the carbons of the ethyl esters, and the carbons of the azetidinyl ring.
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 316.18, and a sodium adduct [M+Na]⁺ at m/z 338.16. A common fragment would be the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The 3-substituted azetidine moiety is a desirable scaffold in medicinal chemistry.[3]
The malonate group serves as a versatile handle for a variety of chemical transformations:
-
Decarboxylation: Hydrolysis of one or both ester groups followed by decarboxylation can lead to the corresponding mono- or di-acetic acid derivatives of the N-Boc-azetidine.
-
Further Alkylation/Acylation: The acidic proton of the malonate can be removed to allow for the introduction of a second substituent.
-
Cyclization Reactions: The malonate functionality can be used to construct larger ring systems.
The N-Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine of the azetidine ring, which can then be further functionalized.
Caption: Potential synthetic transformations of this compound.
Safety, Handling, and Storage
As with any research chemical for which toxicological properties have not been fully investigated, this compound should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of any vapors or mists.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is 2-8 °C.[2]
-
Keep away from oxidizing agents and strong acids or bases.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
This material may be disposed of by incineration in a licensed facility.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for organic synthesis and medicinal chemistry. Its utility lies in the combination of the desirable azetidine scaffold with the versatile malonic ester functionality. While a lack of published experimental data necessitates careful handling and characterization by the end-user, the potential for this compound to contribute to the synthesis of novel and complex molecular architectures makes it a significant tool for researchers in the pharmaceutical sciences.
References
-
Singh, G. S., & D'hooghe, M. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 13(12), 1435-1453. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
Sources
A Technical Guide to Diethyl 2-(1-Boc-azetidin-3-yl)malonate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine ring, underscoring its therapeutic relevance across various disease areas such as oncology, inflammation, and cardiovascular disorders.[1] Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a key building block that provides a versatile platform for the introduction of this valuable scaffold into complex molecules, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.
This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and strategic applications of Diethyl 2-(1-Boc-azetidin-3-yl)malonate for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
Chemical Profile:
| Property | Value |
| IUPAC Name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate |
| CAS Number | 183062-95-5[3] |
| Molecular Formula | C₁₅H₂₅NO₆[3] |
| Molecular Weight | 315.36 g/mol [3] |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthetic Strategy: A Two-Step Approach from Commercially Available Precursors
The synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate is typically achieved through a two-step sequence starting from the readily available N-Boc-3-hydroxyazetidine. The synthetic strategy hinges on the conversion of the hydroxyl group into a suitable leaving group, followed by a classical malonic ester synthesis.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
Part 1: Synthesis of the Key Intermediate: 1-Boc-3-iodoazetidine
The initial step involves the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a more reactive leaving group, typically an iodide. This transformation is crucial as the hydroxyl group itself is a poor leaving group for direct nucleophilic substitution by the malonate enolate.
Experimental Protocol: Synthesis of 1-Boc-3-iodoazetidine
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Imidazole
-
Triphenylphosphine
-
Iodine
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
-
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.
-
To quench the excess triphenylphosphine, add iodine portion-wise until the iodine color persists in the organic layer.
-
Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford 1-Boc-3-iodoazetidine as a clear oil.
-
Causality Behind Experimental Choices:
-
The use of triphenylphosphine and iodine in situ generates a phosphonium iodide species, which activates the hydroxyl group for nucleophilic attack by the iodide ion. Imidazole acts as a base to neutralize the hydrogen iodide formed during the reaction.
-
Toluene is an appropriate solvent due to its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
The workup procedure with sodium bicarbonate neutralizes any acidic byproducts, and the sodium thiosulfate wash removes any remaining iodine.
Part 2: Malonic Ester Synthesis for the Final Product
The second and final step is the alkylation of diethyl malonate with the prepared 1-Boc-3-iodoazetidine. This is a classic example of a malonic ester synthesis, which is a versatile method for forming carbon-carbon bonds.[4]
Experimental Protocol: Synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous ethanol (or anhydrous THF if using NaH)
-
1-Boc-3-iodoazetidine
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature and stir for 30 minutes to form the sodium salt of diethyl malonate.
-
Add a solution of 1-Boc-3-iodoazetidine (1 equivalent) in anhydrous ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
-
Causality Behind Experimental Choices:
-
A strong base like sodium ethoxide is required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate.[4] The pKa of diethyl malonate is approximately 13, making sodium ethoxide a suitable base.[4]
-
The reaction is an S(_N)2 substitution, where the malonate enolate attacks the carbon bearing the iodide, displacing it. An aprotic polar solvent like THF or a polar protic solvent like ethanol can be used.
-
The workup with ammonium chloride neutralizes the excess base and protonates any remaining enolate.
Commercial Availability
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is commercially available from several suppliers of fine chemicals and building blocks for research and development. The availability from multiple sources ensures a stable supply chain for drug discovery programs.
Table of Representative Suppliers:
| Supplier | Product Number | Purity |
| ChemScene | CS-0336720 | >95%[3] |
| Various other suppliers | - | Typically >95% |
The key starting material, 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) , which can be a precursor to N-Boc-3-hydroxyazetidine, is also widely available from major chemical suppliers.
Applications in Drug Discovery: A Versatile Building Block
The true value of Diethyl 2-(1-Boc-azetidin-3-yl)malonate lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The malonate moiety can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a mono-carboxylic acid, or used in other C-C bond-forming reactions. The Boc-protecting group can be readily removed under acidic conditions to liberate the azetidine nitrogen for further functionalization.
Strategic Use in the Synthesis of Spirocyclic Compounds and Kinase Inhibitors:
The azetidine ring is increasingly being incorporated into spirocyclic systems to create novel three-dimensional structures for drug discovery.[1][5] Spirocyclic compounds often exhibit improved pharmacological properties due to their conformational rigidity. Diethyl 2-(1-Boc-azetidin-3-yl)malonate can serve as a precursor to spirocyclic azetidines through intramolecular cyclization strategies.
Furthermore, the azetidine scaffold is a common feature in many kinase inhibitors.[6] The unique vectoral projection of substituents from the azetidine ring can enable precise interactions with the ATP-binding pocket of kinases. The functional handles present in Diethyl 2-(1-Boc-azetidin-3-yl)malonate allow for its elaboration into more complex structures targeting specific kinases.
Diagram of Application Pathways:
Caption: Synthetic utility of Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
Conclusion
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a commercially available and synthetically accessible building block of significant importance to medicinal chemistry. Its preparation via a reliable two-step sequence allows for its incorporation into drug discovery programs. The versatile functional handles of this molecule provide a gateway to novel azetidine-containing compounds, including spirocycles and kinase inhibitors, thereby empowering the development of new therapeutics with potentially enhanced pharmacological profiles.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. [Link]
-
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Crucial Role of Diethyl Malonate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Ivanov, A. S., et al. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Angewandte Chemie International Edition, 60(22), 11824-11829. [Link]
-
Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]
-
Korenev, G., et al. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium. Molecules. [Link]
-
Reddit. (2025, December 14). importance of intermediate compound formation during synthesis of diethyl malonate. r/chemhelp. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]
-
Wang, C., & Berger, B.-T. (Eds.). (2022). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Molecules. [Link]
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Preliminary Reactivity Studies of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
An In-depth Technical Guide
Abstract
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a pivotal building block in contemporary medicinal chemistry, merging the structurally significant azetidine core with the synthetic versatility of a malonic ester. The azetidine ring, a strained four-membered heterocycle, imparts valuable conformational rigidity and serves as a desirable bioisostere for other cyclic systems, often improving pharmacokinetic properties in drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental reactivity of this compound, offering field-proven insights and detailed protocols for its key chemical transformations. We will explore hydrolysis, decarboxylation, α-alkylation, and reduction, presenting a framework for its strategic application in the synthesis of novel chemical entities for drug discovery and development.
Introduction: A Scaffold of Strategic Importance
The convergence of a tert-butyloxycarbonyl (Boc)-protected azetidine and a diethyl malonate creates a molecule with distinct reactive centers, each controllable under specific conditions. The Boc group ensures stability and allows for selective deprotection when required, while the malonate moiety serves as a linchpin for carbon-carbon bond formation and subsequent functional group interconversions.[3] Understanding the interplay of these functionalities is crucial for leveraging this scaffold to its full potential. This document serves as a technical primer for researchers, elucidating the causality behind experimental choices and providing robust, self-validating protocols for predictable synthetic outcomes.
Synthesis of the Core Scaffold
While the focus of this guide is reactivity, a brief overview of the parent compound's synthesis provides essential context. Diethyl 2-(1-Boc-azetidin-3-yl)malonate is typically prepared via nucleophilic substitution. The enolate of diethyl malonate, a classic soft nucleophile, displaces a suitable leaving group at the 3-position of a 1-Boc-azetidine derivative.
General Synthetic Workflow
Caption: Synthesis of the target compound via SN2 reaction.
Experimental Protocol: Synthesis
-
Enolate Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂), add diethyl malonate (1.1 eq) dropwise.
-
Reaction Mixture: Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium enolate.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous THF dropwise.
-
Workup: Allow the reaction to proceed at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.[4]
Core Reactivity Studies
The true synthetic power of Diethyl 2-(1-Boc-azetidin-3-yl)malonate lies in the selective manipulation of its malonate functionality.
Hydrolysis of Diethyl Esters
The conversion of the diethyl esters to the corresponding carboxylic acids is a fundamental step, often preceding decarboxylation. This can be achieved under basic or acidic conditions, with basic hydrolysis generally being cleaner.
-
Expertise & Experience: While both esters can be hydrolyzed to the diacid, careful control of stoichiometry (e.g., one equivalent of base) and temperature can favor the formation of the mono-acid, a valuable synthetic intermediate in its own right.[5] The choice between basic and acidic conditions depends on the stability of other functional groups in the molecule; the Boc group is stable to base but labile under strong acid.[5]
Table 1: Representative Hydrolysis Conditions
| Reagents | Solvent | Temperature | Product |
| LiOH (2.5 eq) | THF/H₂O | Room Temp | 2-(1-Boc-azetidin-3-yl)malonic acid |
| HBr/AcOH | H₂O | Reflux | 2-(Azetidin-3-yl)acetic acid (hydrolysis, decarboxylation, and deprotection)[6] |
Experimental Protocol: Dihydrolysis
-
Reaction Setup: Dissolve Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in a 3:1 mixture of THF and water.
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Acidification: Upon completion, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the diacid, which is often used in the next step without further purification.
Decarboxylation to Mono-substituted Acetic Acid Derivatives
Malonic acids readily undergo decarboxylation upon heating to yield a carboxylic acid. Alternatively, the Krapcho dealkoxycarbonylation provides a milder, direct route from the malonic ester to the mono-ester product, which is particularly useful for substrates sensitive to harsh hydrolysis conditions.[7]
-
Trustworthiness: The Krapcho reaction is a high-fidelity transformation. It proceeds via nucleophilic attack of a halide (e.g., Cl⁻ from LiCl) on the ethyl group, followed by elimination of CO₂ and ethylene. The use of a wet, polar aprotic solvent like DMSO is critical for the reaction's success.[7]
Caption: Krapcho dealkoxycarbonylation workflow.
Experimental Protocol: Krapcho Dealkoxycarbonylation
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq), lithium chloride (LiCl, 2.0 eq), and a few drops of water in dimethyl sulfoxide (DMSO).
-
Heating: Heat the mixture to 160-180 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash extensively with water to remove DMSO, then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain Ethyl 2-(1-Boc-azetidin-3-yl)acetate.
α-Alkylation of the Malonate
The acidic α-proton of the malonate (pKa ≈ 13) is readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles, most commonly alkyl halides, to form a new C-C bond at the α-position.
-
Authoritative Grounding: This reaction is a cornerstone of malonic ester synthesis. The choice of base and solvent is critical to prevent side reactions like ester hydrolysis. Using the sodium salt of the corresponding alcohol (e.g., sodium ethoxide in ethanol) is standard practice to avoid transesterification.[8]
Experimental Protocol: α-Benzylation
-
Base Preparation: In a flame-dried flask under N₂, dissolve sodium metal (1.05 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: Cool the solution to room temperature and add Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) dropwise. Stir for 1 hour.
-
Alkylation: Add benzyl bromide (1.1 eq) to the enolate solution and heat the mixture to reflux for 3-5 hours.
-
Workup: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Diethyl 2-benzyl-2-(1-Boc-azetidin-3-yl)malonate.
Reduction of the Ester Groups
The ester functionalities can be reduced to the corresponding primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the malonate scaffold into a 1,3-diol, another versatile synthetic intermediate.
-
Expertise & Experience: This reduction is highly exothermic and requires careful temperature control. LiAlH₄ is a potent, non-selective reducing agent that will reduce esters to alcohols. It is crucial to perform the reaction under strictly anhydrous conditions. The workup procedure (e.g., Fieser workup) is critical for safely quenching the excess hydride and obtaining a granular, filterable aluminum salt precipitate.
Experimental Protocol: Diol Formation
-
Setup: To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under N₂, add a solution of Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(1-Boc-azetidin-3-yl)propane-1,3-diol, can be purified by column chromatography.
Conclusion and Future Prospects
The preliminary reactivity studies outlined in this guide demonstrate that Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a highly adaptable scaffold. Each transformation—hydrolysis, decarboxylation, alkylation, and reduction—yields a distinct and synthetically valuable product. These derivatives serve as key intermediates for accessing a wide range of more complex molecules, particularly substituted acetic acids, 1,3-diols, and α-quaternary amino acid analogues, all of which are prominent motifs in modern drug discovery programs. A thorough understanding of these fundamental reactions empowers researchers to strategically design and execute efficient synthetic routes toward novel therapeutic agents.
References
-
PubChem. 1-Boc-Azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Krapcho, A. P. Synthetic applications of the Krapcho reaction. Synthesis 1982, 10, 805-822. (Note: While a specific Krapcho paper isn't in the results, result[7] describes the reaction in detail, providing the authoritative grounding).
-
Organic Syntheses. Diethyl ethylidenemalonate. [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]
-
ResearchGate. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. [Link]
-
ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]
-
Royal Society of Chemistry. Structurally divergent reactivity of 2,2-disubstituted azetidines. [Link]
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]
-
Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
University of Calgary. Ch21: Malonic esters. [Link]
Sources
- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes and Protocols: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
A Versatile Building Block for the Synthesis of Novel Azetidine-Containing Scaffolds in Drug Discovery
Introduction: The Strategic Importance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their incorporation into molecular scaffolds can impart unique and advantageous physicochemical properties. The inherent ring strain and three-dimensional character of the azetidine ring can lead to improved solubility, metabolic stability, and binding affinity, making them highly sought-after motifs in the design of novel therapeutics.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its value in modern drug development.[2]
The subject of this guide, Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, is a functionalized building block designed for the facile introduction of the azetidine core into more complex molecules. The presence of the diethyl malonate group provides a versatile handle for a variety of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during these manipulations.[3] This combination makes it an invaluable intermediate for researchers and scientists in drug development.
Molecular Profile
| Parameter | Value |
| IUPAC Name | Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanedioate |
| Synonyms | 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester |
| CAS Number | 183062-95-5 |
| Molecular Formula | C₁₅H₂₅NO₆ |
| Molecular Weight | 315.36 g/mol |
| Appearance | Colorless to light yellow oil |
Synthetic Utility and Core Reactions
The chemical reactivity of this compound is primarily dictated by the active methylene group of the malonate moiety. The protons on this carbon are acidic (pKa ≈ 13 for diethyl malonate) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for easy deprotonation to form a resonance-stabilized enolate, which is a potent nucleophile.[4]
The principal synthetic transformations involving this building block are:
-
Alkylation: Introduction of one or two alkyl, aryl, or other substituents at the α-carbon of the malonate.
-
Hydrolysis and Decarboxylation: Conversion of the substituted malonate to a carboxylic acid, effectively creating a substituted acetic acid derivative attached to the azetidine ring.
The general workflow for the utilization of this reagent is depicted below:
Figure 1. General workflow for the synthetic utilization of Diethyl 2-(1-(Boc)azetidin-3-yl)malonate.
Protocols
Protocol 1: Mono-Alkylation of this compound
This protocol describes the introduction of a single alkyl substituent onto the malonate backbone. The choice of a non-nucleophilic base is crucial to prevent side reactions like transesterification.[4] Sodium ethoxide is commonly used as it regenerates the ethanol solvent.[5]
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (or Sodium Ethoxide)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.05 eq.) in anhydrous ethanol with stirring.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes. The formation of the sodium enolate may result in a precipitate.[6]
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture. The reaction is often exothermic. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude mono-alkylated product.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Value |
| Scale | 1-10 mmol |
| Base | Sodium Ethoxide (1.05 eq.) |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Typical Yield | 75-90% |
Protocol 2: Saponification and Decarboxylation to form 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid derivatives
This two-step, one-pot procedure converts the substituted diethyl malonate into the corresponding carboxylic acid. The initial hydrolysis of the esters is followed by thermal decarboxylation.[7][8]
Materials:
-
Substituted this compound (from Protocol 1)
-
Aqueous Sodium Hydroxide (NaOH, 5M) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Saponification: Dissolve the substituted malonate (1.0 eq.) in ethanol. Add aqueous NaOH (2.5 eq.) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.
-
Heat the acidified mixture to reflux for 1-3 hours to effect decarboxylation. The evolution of CO₂ gas should be observed.[7]
-
Work-up: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography.
Figure 2. Key steps in the hydrolysis and decarboxylation protocol.
Causality and Experimental Insights
-
Choice of Base for Alkylation: While stronger bases like LDA can be used, sodium ethoxide is sufficient for deprotonating the acidic malonate protons and is more cost-effective for larger-scale synthesis.[4][5] Using an alkoxide corresponding to the ester (ethoxide for ethyl esters) prevents transesterification.[4]
-
Inert Atmosphere: The use of an inert atmosphere during enolate formation is critical to prevent quenching of the highly reactive enolate by atmospheric moisture and to avoid side reactions with oxygen.
-
Decarboxylation Conditions: The decarboxylation of the malonic acid intermediate occurs readily upon heating under acidic conditions. The mechanism proceeds through a cyclic six-membered transition state, leading to the formation of an enol which then tautomerizes to the final carboxylic acid product.[7]
-
Boc Group Stability: The Boc protecting group is stable to the basic conditions of alkylation and saponification but is readily cleaved under the strong acidic conditions used for work-up if not carefully controlled (e.g., prolonged heating or high acid concentration). If Boc deprotection is desired, treatment with trifluoroacetic acid (TFA) or HCl in an organic solvent is a standard subsequent step.
Applications in Drug Development
The synthetic routes described enable the creation of a library of 3-substituted azetidine acetic acids. These compounds are valuable intermediates for:
-
Amide Coupling: The resulting carboxylic acid can be coupled with various amines to form a diverse range of amides, which are common functionalities in bioactive molecules.
-
Further Derivatization: The azetidine nitrogen, after Boc deprotection, can be functionalized to explore structure-activity relationships further.
-
Scaffold Elaboration: The substituted acetic acid moiety can serve as a handle for further carbon-carbon bond-forming reactions to build more complex molecular architectures.
The ability to systematically vary the 'R' group introduced during the alkylation step allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This makes this compound a powerful tool for lead optimization in drug discovery programs.[9][10]
References
- Benchchem. (n.d.). Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Alkylation of Diethyl Ethylmalonate with a 2-Pentyl Derivative.
- Piorko, A., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene.
- JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives.
- Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions.
- Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions.
- University of Calgary. (n.d.). Ch21: Malonic esters.
- JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis.
- Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid.
- Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters.
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
- Mughala, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
-
National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 8. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 9. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
The Strategic Application of Diethyl 2-(1-Boc-azetidin-3-yl)malonate in Modern Drug Discovery
Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. Among the various heterocyclic scaffolds, azetidines, four-membered nitrogen-containing rings, have emerged as a privileged motif.[1][2] Their growing prevalence in approved pharmaceuticals and clinical candidates is a testament to their unique ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule.[1] The inherent ring strain of approximately 25.4 kcal/mol not only governs their reactivity but also imparts a degree of conformational rigidity.[3] This pre-organization of appended pharmacophoric elements can lead to enhanced binding affinity and selectivity for biological targets.[4]
The incorporation of an azetidine ring can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when compared to more conventional five- and six-membered heterocycles.[1][4] These attributes are particularly crucial for developing therapeutics targeting the central nervous system (CNS), where blood-brain barrier penetration is a formidable challenge.[5]
This application note provides an in-depth guide to the strategic utilization of a versatile and highly valuable building block: Diethyl 2-(1-Boc-azetidin-3-yl)malonate . We will explore its chemical properties and detail its application in the synthesis of diverse azetidine-based scaffolds for drug discovery programs.
Featured Building Block: Diethyl 2-(1-Boc-azetidin-3-yl)malonate
Diethyl 2-(1-Boc-azetidin-3-yl)malonate (CAS No. 183062-95-5) is a key intermediate for the synthesis of a wide array of 3-substituted azetidine derivatives.[6] The molecule ingeniously combines the desirable features of the azetidine core with the synthetic versatility of a diethyl malonate moiety. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures its stability during synthetic manipulations and allows for facile deprotection under acidic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₆ | [6] |
| Molecular Weight | 315.36 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 82.14 Ų | [6] |
| logP | 1.5957 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 5 | [6] |
The true synthetic power of this building block lies in the reactivity of the active methylene group of the malonate, which can be readily deprotonated to form a stabilized enolate. This nucleophilic center can then be engaged in a variety of carbon-carbon bond-forming reactions, most notably alkylations.
Synthetic Utility and Core Transformations
The strategic value of Diethyl 2-(1-Boc-azetidin-3-yl)malonate is realized through a sequence of classical yet powerful organic transformations. The general workflow involves the initial functionalization at the active methylene carbon, followed by manipulation of the malonate ester groups.
Caption: General workflow for the utilization of Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
Protocol 1: Alkylation of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
The introduction of diverse substituents at the carbon atom alpha to the azetidine ring is achieved through the alkylation of the malonate. This reaction is foundational for creating novel chemical entities. The following is a general protocol adapted from established procedures for diethyl malonate alkylation.[7][8]
Materials:
-
Diethyl 2-(1-Boc-azetidin-3-yl)malonate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt), or Potassium carbonate (K₂CO₃))
-
Alkyl halide (R-X)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C, add the base (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is critical to prevent the quenching of the strong base and the enolate intermediate by water.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the malonate, driving the reaction to completion. Sodium ethoxide is also commonly used. For less reactive alkyl halides, a stronger base and a polar aprotic solvent like DMF may be necessary.
-
Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
Protocol 2: Hydrolysis and Decarboxylation to Azetidin-3-yl Acetic Acid Derivatives
Following alkylation, the diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which upon gentle heating, readily undergoes decarboxylation to yield the desired 3-substituted azetidine acetic acid derivative. This two-step, one-pot procedure is a hallmark of malonic ester synthesis.[4]
Materials:
-
Alkylated Diethyl 2-(1-Boc-azetidin-3-yl)malonate
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (2.5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated HCl.
-
Gently heat the acidic solution to 50-70 °C for 1-2 hours to effect decarboxylation. The evolution of CO₂ should be observed.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude azetidin-3-yl acetic acid derivative.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
Self-Validating System:
-
The progress of the hydrolysis can be monitored by the disappearance of the starting ester spot on TLC.
-
The completion of decarboxylation can be visually confirmed by the cessation of gas evolution.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Lead Optimization
The azetidin-3-yl acetic acid derivatives synthesized from Diethyl 2-(1-Boc-azetidin-3-yl)malonate are versatile intermediates for further functionalization. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups, allowing for the exploration of a wide range of chemical space.
Caption: Further derivatization of azetidin-3-yl acetic acid scaffolds.
The ability to introduce diverse 'R' groups via the initial alkylation step, combined with the myriad of possible transformations of the resulting carboxylic acid, makes Diethyl 2-(1-Boc-azetidin-3-yl)malonate an invaluable tool for structure-activity relationship (SAR) studies and lead optimization campaigns.
Conclusion
Diethyl 2-(1-Boc-azetidin-3-yl)malonate serves as a powerful and versatile building block in drug discovery. Its unique structure allows for the facile synthesis of a diverse array of 3-substituted azetidine derivatives. The protocols outlined in this application note provide a robust framework for the alkylation, hydrolysis, and decarboxylation of this key intermediate, enabling the generation of novel scaffolds for medicinal chemistry programs. The strategic incorporation of the azetidine motif through the use of this building block can lead to the development of drug candidates with improved physicochemical and pharmacokinetic profiles, ultimately accelerating the path to new therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]
-
Synthesis, characterization and biological aspects of novel azetidinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central. Retrieved from [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). [No source found].
-
Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Novel Syntheses of Azetidines and Azetidinones. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. (n.d.). Scribd. Retrieved from [Link]
-
Radical alkylation of carbonyl compounds with diethyl bromomalonate a. (n.d.). ResearchGate. Retrieved from [Link]
-
DIETHYL tert-BUTYLMALONATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. Retrieved from [Link]
-
Diethyl 2-((tert-butoxycarbonyl)amino)malonate. (n.d.). PubChem. Retrieved from [Link]
-
Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Synthetic routes from diazidated diethyl malonate 3 to separate... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
Protocol for the alkylation of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Application Notes and Protocols
Topic: Protocol for the Alkylation of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Crafting 3-Substituted Azetidine Scaffolds
Azetidines, particularly those substituted at the 3-position, are highly sought-after scaffolds in medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties make them valuable components in the design of novel therapeutics, including antimalarial agents and triple reuptake inhibitors.[1][2] The constrained, non-planar geometry of the azetidine ring allows for precise vectoral projection of substituents into chemical space, often leading to improved target engagement and metabolic stability compared to more common saturated heterocycles.[3]
This compound is a versatile building block for accessing a diverse range of these 3-substituted azetidine derivatives.[4][5] The malonate moiety provides a readily functionalizable handle. Through a classic malonic ester synthesis pathway, the acidic α-hydrogen can be removed to form a nucleophilic enolate, which can then be appended with various electrophiles.[6][7][8]
This application note provides a detailed, field-proven protocol for the C-alkylation of this key intermediate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reliable and reproducible execution.
Reaction Principle and Mechanism
The alkylation of this compound is a specific application of the malonic ester synthesis. The reaction proceeds in two primary stages: enolate formation and nucleophilic substitution.
-
Enolate Formation (Deprotonation): The carbon atom positioned between the two ester carbonyl groups is flanked by electron-withdrawing groups, rendering its attached proton (the α-hydrogen) significantly acidic (pKa ≈ 13 in DMSO). A strong, non-nucleophilic base is required to quantitatively deprotonate this position. Sodium hydride (NaH), a strong base, is ideal as it irreversibly removes the proton to form a resonance-stabilized sodium enolate and hydrogen gas.[9] The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial to prevent side reactions, such as hydrolysis of the esters or reaction with the base.
-
Nucleophilic Substitution (Alkylation): The resulting enolate is a potent carbon-based nucleophile. It readily attacks an alkyl halide (or other suitable electrophile) in a classic bimolecular nucleophilic substitution (SN2) reaction.[6][7] This step forms the new carbon-carbon bond, yielding the desired alkylated product. To favor monoalkylation, approximately one equivalent of base is typically used.[6]
Caption: General mechanism for the alkylation of the azetidine malonate.
Detailed Experimental Protocol
This protocol describes a representative alkylation using methyl iodide as the electrophile. The quantities can be adapted for other primary alkyl halides.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Purity | Supplier Example |
| Diethyl 2-(1-(Boc)azetidin-3-yl)malonate | 183062-95-5 | 315.36 | >95% | ChemScene |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in oil | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | >99.8% | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | >99% | Sigma-Aldrich |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Saturated Solution | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | - |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | Saturated Solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | - |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | - |
Equipment
-
Round-bottom flask (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Caption: Step-by-step workflow for the alkylation reaction.
-
Preparation: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (1.1 eq, 60% dispersion in mineral oil) in small portions over 10 minutes.
-
Causality Insight: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. The slight excess of NaH ensures complete deprotonation.
-
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become slightly cloudy or yellowish, and bubbling (H₂) should cease.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (e.g., Methyl Iodide, 1.2 eq) dropwise via syringe.
-
Causality Insight: A slight excess of the electrophile drives the reaction to completion. Dropwise addition at low temperature helps manage any exothermicity.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up - Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure alkylated product.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see the disappearance of the malonate C-H proton singlet (typically ~3.5-4.0 ppm) and the appearance of new signals corresponding to the added alkyl group.
-
¹³C NMR: Look for a new signal corresponding to the quaternary carbon at the former malonate position and signals for the new alkyl group.
-
Mass Spectrometry (e.g., ESI-MS): Confirm the molecular weight of the product by observing the [M+H]⁺ or [M+Na]⁺ adduct.
| Parameter | Example Value | Notes |
| Starting Material | 1.0 g (3.17 mmol) | Diethyl azetidinylmalonate |
| Base (NaH, 60%) | 139 mg (3.49 mmol) | 1.1 equivalents |
| Electrophile (CH₃I) | 0.24 mL (3.80 mmol) | 1.2 equivalents |
| Solvent (DMF) | 16 mL | ~0.2 M concentration |
| Typical Yield | 75-90% | Varies with electrophile and scale |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (deactivated by moisture).2. Insufficiently anhydrous solvent/glassware.3. Poorly reactive electrophile (e.g., secondary/tertiary halides). | 1. Use fresh, high-quality NaH. Wash the dispersion with dry hexanes before use to remove oil.2. Flame-dry glassware under vacuum; use freshly opened anhydrous solvent.3. Use more reactive electrophiles (iodides > bromides > chlorides) or add a catalytic amount of NaI. Increase reaction temperature or time. |
| Recovery of Starting Material | Incomplete deprotonation or insufficient reaction time. | Increase the amount of NaH to 1.2-1.3 eq. Ensure stirring is efficient. Extend the reaction time. |
| Formation of Dialkylated Product | The mono-alkylated product is deprotonated and reacts a second time. | Use no more than 1.05-1.1 equivalents of base. Add the alkyl halide at 0 °C and do not let the reaction get too warm. Add the generated enolate solution to the alkyl halide solution.[10] |
| Complex Mixture of Products | 1. Base-mediated decomposition of starting material or product.2. Side reactions with the Boc-group or esters. | 1. Maintain low temperatures during base addition and alkylation.2. Avoid strong nucleophilic bases like alkoxides which can cause transesterification. NaH is a better choice. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere. Wear flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous DMF: A combustible liquid and a skin irritant. It is a suspected teratogen. Handle in a well-ventilated fume hood and avoid skin contact.
-
Alkyl Halides (e.g., Methyl Iodide): Volatile, toxic, and potent lachrymators. Always handle in a fume hood and wear appropriate gloves and safety glasses.
-
General: The reaction should be performed in a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Grokipedia. Malonic ester synthesis. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(11), 3100-3101. [Link]
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Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]
-
Lim, J. J., et al. (2020). A Flow Process Built upon a Batch Foundation—Preparation of a Key Amino Alcohol Intermediate via Multistage Continuous Synthesis. Organic Process Research & Development, 24(10), 1927-1937. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Yoon, S., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6642-6647. [Link]
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]
-
D'Aquila, K. M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9919–9922. [Link]
-
Chemistry LibreTexts. (2023). Malonic Ester Synthesis. [Link]
Sources
- 1. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
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Application Notes and Protocols for the Preparation of Spirocyclic Compounds using Diethyl 2-(1-Boc-azetidin-3-yl)malonate
Introduction: The Rising Prominence of Spiro-Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Spirocycles, compounds containing two rings connected by a single common atom, have garnered significant attention for their ability to introduce three-dimensionality, conformational rigidity, and novel exit vectors for substituent placement.[1] When one of the rings in a spirocyclic system is the strained four-membered azetidine heterocycle, the resulting spiro-azetidine motif offers a unique combination of structural features. The azetidine ring can enhance metabolic stability, improve solubility, and act as a bioisosteric replacement for more common ring systems.[2] Consequently, spiro-azetidines are increasingly sought-after scaffolds in the design of next-generation therapeutics.
This application note provides a detailed guide for the utilization of Diethyl 2-(1-Boc-azetidin-3-yl)malonate as a versatile building block for the synthesis of diverse spirocyclic compounds. We will delve into the underlying chemical principles and provide step-by-step protocols for two key transformations: the synthesis of spiro-azetidinyl barbiturates and the preparation of spiro-carbocyclic azetidines.
Core Reagent: Diethyl 2-(1-Boc-azetidin-3-yl)malonate
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a strategically designed starting material for the construction of spiro-azetidines. Its key features include:
-
A Pre-installed Azetidine Ring: The 1-Boc-protected azetidine moiety serves as one of the rings in the final spirocyclic product. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization of the azetidine nitrogen.
-
A Malonate Functional Group: The diethyl malonate portion is a classic and versatile handle for carbon-carbon and carbon-heteroatom bond formation. The acidic α-proton can be easily removed by a suitable base to generate a nucleophilic enolate, which can then participate in a variety of reactions.
-
The Spiro-center Precursor: The quaternary carbon of the malonate, once appropriately substituted, becomes the spiro-center of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅NO₆ | [3] |
| Molecular Weight | 315.36 g/mol | [3] |
| CAS Number | 183062-95-5 | [3] |
| Appearance | Not specified, likely a colorless to pale yellow oil | General knowledge of similar malonates |
General Workflow for Spirocycle Synthesis
The overarching strategy for constructing spirocycles from Diethyl 2-(1-Boc-azetidin-3-yl)malonate involves a two-stage process. The first stage is an intermolecular reaction to build the components of the second ring, followed by an intramolecular cyclization to form the spiro-system.
Caption: General workflow for the synthesis of spiro-azetidines.
Application Protocol 1: Synthesis of Spiro-Azetidinyl Barbiturates
This protocol details the synthesis of a spiro-azetidinyl barbiturate through the condensation of Diethyl 2-(1-Boc-azetidin-3-yl)malonate with urea. This reaction is a classic method for the formation of the barbiturate core, a privileged scaffold in medicinal chemistry.
Causality of Experimental Choices
-
Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of the malonate, generating the nucleophilic enolate. Sodium ethoxide is a common and effective choice for reactions involving ethyl esters, as it minimizes transesterification side reactions.[4] A full equivalent of base is necessary to drive the reaction to completion by deprotonating the final, acidic barbiturate product.
-
Solvent (Absolute Ethanol): Ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, maintaining a stable reaction environment. It is crucial to use absolute (dry) ethanol to prevent the hydrolysis of the base and the esters.
-
Reflux Conditions: The condensation reaction requires elevated temperatures to proceed at a reasonable rate. Refluxing in ethanol provides a consistent and appropriate reaction temperature.
Reaction Pathway
Caption: Synthesis of a spiro-azetidinyl barbiturate.
Detailed Experimental Protocol
Materials:
-
Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq)
-
Urea (1.1 eq)
-
Sodium metal (1.1 eq)
-
Absolute Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) to absolute ethanol (calculated to make a ~2 M solution) under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) dropwise at room temperature.
-
Addition of Urea: In a separate flask, dissolve urea (1.1 eq) in warm absolute ethanol and add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the sodium salt of the barbiturate should form.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dissolve the resulting solid in water and cool the solution in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the spiro-azetidinyl barbiturate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield the desired spiro-azetidinyl barbiturate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Recommended Value | Notes |
| Scale | 1-10 mmol | Can be scaled up with appropriate safety precautions. |
| Temperature | Reflux (~78 °C in Ethanol) | Essential for driving the condensation. |
| Reaction Time | 6-8 hours | Monitor by TLC for completion. |
| Base | Sodium Ethoxide (1.1 eq) | Ensure complete reaction of sodium before adding reagents. |
| Expected Yield | 60-80% | Dependent on reaction scale and purity of reagents. |
Application Protocol 2: Synthesis of Spiro-Carbocyclic Azetidines via Dialkylation and Intramolecular Cyclization
This protocol describes a general method for the synthesis of spiro-carbocyclic azetidines. The strategy involves a sequential dialkylation of the malonate with a suitable di-electrophile, followed by a base-mediated intramolecular cyclization.
Causality of Experimental Choices
-
Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for the deprotonation of the malonate. Its insolubility in most organic solvents allows for a heterogeneous reaction that is easily controlled.
-
Solvent (Anhydrous DMF or THF): A polar aprotic solvent like DMF or THF is used to dissolve the malonate and the di-electrophile. It is crucial that the solvent is anhydrous to prevent quenching of the enolate and the base.
-
Di-electrophile (e.g., 1,3-Dibromopropane): The choice of di-electrophile determines the size of the second ring in the spirocycle. For example, 1,3-dibromopropane will lead to a spiro-cyclopentane, while 1,4-dibromobutane will yield a spiro-cyclohexane.
-
Intramolecular Cyclization: The second deprotonation and subsequent intramolecular SN2 reaction is a classic method for ring formation. The reaction is entropically favored, especially for the formation of 5- and 6-membered rings.
Reaction Pathway
Caption: Synthesis of a spiro-carbocyclic azetidine.
Detailed Experimental Protocol
Materials:
-
Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
First Alkylation: To a stirred suspension of sodium hydride (1.1 eq, washed with hexanes to remove mineral oil) in anhydrous DMF under a nitrogen atmosphere, add a solution of Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Addition of Di-electrophile: Add a solution of 1,3-dibromopropane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up of First Alkylation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
Intramolecular Cyclization: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of the mono-alkylated intermediate in anhydrous DMF dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C, then warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Final Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spiro-carbocyclic azetidine.
| Parameter | Recommended Value | Notes |
| Base | Sodium Hydride (2.2 eq total) | Handle with care; reacts violently with water. |
| Solvent | Anhydrous DMF | Ensure solvent is dry to maximize yield. |
| Temperature | 0 °C to Room Temperature | Controlled addition of reagents is important. |
| Reaction Time | 12-16 h (alkylation), 4-6 h (cyclization) | Monitor by TLC. |
| Expected Yield | 50-70% over two steps | Yields can vary based on the di-electrophile used. |
Conclusion
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a highly valuable and versatile building block for the synthesis of medicinally relevant spiro-azetidine scaffolds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel spiro-azetidinyl barbiturates and spiro-carbocyclic azetidines. The straightforward nature of these transformations, rooted in fundamental principles of malonate chemistry, allows for the generation of diverse and complex molecular architectures for application in drug discovery and development.
References
-
Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]
-
Barreiro, G., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Medicinal Chemistry. [Link]
-
Zhorev, O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4235. [Link]
-
Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11829. [Link]
-
Shaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
-
Kirichok, A. A., et al. (2024). Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6. [Link]
-
PubChem. (n.d.). Diethyl 2-((tert-butoxycarbonyl)amino)malonate. Retrieved January 21, 2026, from [Link]
Sources
Application Note & Protocol Guide: A Step-by-Step Guide for the Deprotection of N-Boc-Azetidine Malonates
Abstract
This comprehensive guide provides a detailed protocol for the efficient and selective deprotection of N-Boc-azetidine malonates, a critical transformation in the synthesis of novel pharmaceutical intermediates. Azetidine scaffolds are increasingly vital in medicinal chemistry, offering unique structural and physicochemical properties.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the azetidine nitrogen due to its stability and reliable removal under acidic conditions.[5][6] This document outlines the mechanistic principles, step-by-step experimental procedures, and critical considerations for the successful cleavage of the N-Boc group while preserving the integrity of the azetidine ring and the malonate ester functionality. We will delve into the causality behind experimental choices, troubleshooting common issues, and methods for reaction monitoring and product validation.
Introduction: The Significance of Azetidines and the N-Boc Protecting Group
Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern drug discovery.[1][3][4] Their inherent ring strain and non-planar geometry provide a unique three-dimensional character to molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The synthesis of functionalized azetidines frequently necessitates the use of protecting groups for the ring nitrogen. The tert-butyloxycarbonyl (Boc) group is a preferred choice due to its robustness under a wide range of synthetic conditions and its facile removal under acidic conditions.[5][7]
The deprotection of N-Boc-azetidine malonates is a key step in the elaboration of these scaffolds into more complex drug candidates. However, this transformation is not without its challenges. The strained azetidine ring can be susceptible to acid-mediated ring-opening, and the tert-butyl cation generated during deprotection can lead to unwanted side reactions.[1][2][8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.
Mechanistic Rationale: Acid-Catalyzed N-Boc Deprotection
The most common method for N-Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] The mechanism proceeds through a well-established pathway:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[11][12][13]
-
Cleavage and Carbocation Formation: The protonated Boc group becomes unstable, leading to its cleavage from the nitrogen atom. This generates a stable tert-butyl cation and a carbamic acid intermediate.[12][13]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[11][12][13]
-
Protonation of the Free Amine: In the acidic medium, the newly liberated azetidine nitrogen is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[12][13]
It is crucial to allow the generated CO2 to escape; therefore, these reactions should not be performed in a sealed system.[10][12]
The Challenge of the tert-Butyl Cation and the Role of Scavengers
A significant consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation.[8] This reactive species can alkylate nucleophilic sites on the substrate or solvent, leading to the formation of undesired byproducts.[8][14] While the malonate ester is generally not susceptible, other sensitive functional groups that may be present in more complex derivatives, such as indoles, thiols, or electron-rich aromatic rings, are at risk.[8][14]
To mitigate this, scavengers are often added to the reaction mixture. These are nucleophilic compounds that rapidly trap the tert-butyl cation before it can react with the desired product.[14][15]
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Function | Typical Concentration (v/v) | Reference |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation and scavenges other cationic species. | 2.5 - 5% | [14] |
| Water | Acts as a nucleophile to quench the tert-butyl cation. | 2.5 - 5% | [14] |
| Anisole | An electron-rich aromatic that undergoes Friedel-Crafts alkylation with the tert-butyl cation. | 5 - 10% | [15] |
| Thioanisole | A sulfur-containing scavenger, particularly useful for protecting methionine and cysteine residues. | 5% | [14] |
For the deprotection of N-Boc-azetidine malonates without other sensitive functional groups, a simple scavenger like water or TIS is often sufficient.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of a representative N-Boc-azetidine malonate using trifluoroacetic acid.
Materials and Reagents
-
N-Boc-azetidine malonate substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether, cold
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and dropping funnel
-
Rotary evaporator
Step-by-Step Deprotection Protocol
Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup:
-
Dissolve the N-Boc-azetidine malonate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
If the substrate is sensitive or for particularly acid-labile compounds, cool the solution to 0 °C in an ice bath.[13] For many standard deprotections, the reaction can be run at room temperature.[9][13]
-
-
Addition of Reagents:
-
To the stirred solution, add triisopropylsilane (TIS) (optional, 1.0-2.0 eq).
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% solution of TFA in DCM v/v) via a dropping funnel. A gentle evolution of gas (CO₂) should be observed.[11]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (or 0 °C) for 1-4 hours.[9] The reaction progress should be monitored to ensure complete consumption of the starting material.[9][13]
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material on a silica gel plate. The deprotected product, being more polar, will have a lower Rf value. A stain such as ninhydrin can be used to visualize the primary/secondary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous monitoring, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[9][13] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (2-3 times).[14]
-
The crude product is the trifluoroacetate salt of the azetidine malonate. Depending on the subsequent synthetic step, it can sometimes be used directly.[16]
-
To obtain the free amine:
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[9][13] This step neutralizes the TFA salt.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[9][13]
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected azetidine malonate as a free amine.
-
-
For highly water-soluble amine salts:
-
After the initial concentration, dissolve the residue in a minimal amount of a solvent like methanol or DCM and precipitate the product by adding cold diethyl ether.[13]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Visualization of the Experimental Workflow
Caption: General experimental workflow for the deprotection of N-Boc-azetidine malonates.
Analytical Validation
Confirming the successful deprotection and assessing the purity of the final product is a critical step.
Table 2: Analytical Methods for Validation
| Technique | Purpose | Expected Outcome for Successful Deprotection | Reference |
| ¹H NMR | Structural confirmation | Disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. Shifts in the signals of the protons adjacent to the nitrogen. | [17] |
| ¹³C NMR | Structural confirmation | Disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group. | [17] |
| Mass Spectrometry (MS) | Confirmation of molecular weight | Observation of the molecular ion peak corresponding to the mass of the deprotected amine. | [17] |
| Infrared (IR) Spectroscopy | Functional group analysis | Disappearance of the strong carbamate C=O stretch (~1690 cm⁻¹). Appearance of N-H stretching bands for the free amine. | [17] |
| Reverse-Phase HPLC | Purity assessment and reaction monitoring | The deprotected amine is more polar and will have a shorter retention time than the N-Boc protected starting material. | [18] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time or increase the concentration of TFA. Steric hindrance around the Boc group can slow the reaction.[13]
-
Azetidine Ring Opening: While generally stable, the azetidine ring can be susceptible to cleavage under harsh acidic conditions, especially if there are activating substituents.[1][2] If ring-opening is observed (e.g., by MS analysis of byproducts), consider using milder deprotection conditions, such as HCl in dioxane at a lower temperature, or alternative deprotection methods.[5][19]
-
Ester Hydrolysis: The malonate ester is generally stable to TFA, but prolonged exposure or the presence of water at elevated temperatures could lead to hydrolysis. Ensure anhydrous conditions and do not unnecessarily extend the reaction time.
-
Product Isolation Issues: If the deprotected amine salt is highly soluble in water, extraction with organic solvents may be inefficient. In such cases, precipitation from a non-polar solvent like diethyl ether is a better strategy.[16] Alternatively, using a solid-phase scavenger for the excess acid can simplify the work-up.[20]
Conclusion
The deprotection of N-Boc-azetidine malonates is a fundamental and enabling transformation in the synthesis of novel azetidine-containing compounds for drug discovery. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing appropriate monitoring and work-up procedures, researchers can achieve high yields of the desired deprotected product. The protocol detailed herein provides a robust starting point that can be adapted and optimized for a wide range of specific substrates.
References
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]
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How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
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Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Available at: [Link]
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HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SpringerLink. Available at: [Link]
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Removal of Boc protecting group as workup? Reddit. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. MDPI. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Available at: [Link]
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How to confirm BOC deprotection by TFA ? ResearchGate. Available at: [Link]
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Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Available at: [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated/Catalyst-free Conditions. Green Chemistry Letters and Reviews. Available at: [Link]
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Azetidine. Wikipedia. Available at: [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ChemRxiv. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
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Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]
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The Strategic Application of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate in Multicomponent Reactions for the Synthesis of Novel Spirocyclic Scaffolds
Introduction: The Azetidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry impart a favorable combination of structural rigidity and metabolic stability to parent molecules.[1] The incorporation of azetidine motifs into drug candidates has been shown to enhance pharmacokinetic properties, improve solubility, and increase binding affinity to biological targets.[2] Consequently, the development of efficient synthetic methodologies to access structurally diverse azetidine derivatives is of paramount importance to medicinal chemists and drug development professionals.[3] Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, represent an ideal strategy for the rapid generation of libraries of novel azetidine-containing compounds.[4]
This technical guide focuses on the application of a versatile and highly functionalized building block, Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate , in multicomponent reactions. We will explore its reactivity, provide a detailed protocol for a representative transformation, and discuss the potential for this reagent to generate novel spirocyclic scaffolds of high medicinal relevance.
Chemical Properties and Reactivity Profile
This compound (CAS No. 183062-95-5) is a stable, crystalline solid with a molecular weight of 315.36 g/mol and a molecular formula of C15H25NO6.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183062-95-5 | [5] |
| Molecular Formula | C15H25NO6 | [5] |
| Molecular Weight | 315.36 | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [5] |
The key to the synthetic utility of this reagent lies in the reactivity of the active methylene group situated between the two ester functionalities. The electron-withdrawing nature of the adjacent carbonyl groups renders the protons on this central carbon acidic and thus readily removable by a base. This in situ-generated carbanion is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. This reactivity is central to its application in multicomponent reactions.
Application in a Three-Component Synthesis of Spiro[azetidine-3,3'-oxindole] Derivatives
Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities.[6] The spirocyclic framework, where two rings share a single atom, imparts a high degree of three-dimensionality, which is a desirable feature in modern drug design. The synthesis of spiro[azetidine-3,3'-oxindole] derivatives via a multicomponent approach is a highly attractive strategy for generating novel chemical matter.
We propose a three-component reaction involving an isatin derivative, an amino acid, and this compound. This reaction is anticipated to proceed via a cascade of reactions, initiated by the formation of an azomethine ylide from the isatin and the amino acid.
Proposed Reaction Mechanism
The proposed mechanism for this multicomponent reaction is a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Caption: Proposed mechanistic pathway for the three-component synthesis of spiro[azetidine-3,3'-oxindole] derivatives.
Experimental Protocol: Synthesis of a Representative Spiro[azetidine-3,3'-oxindole]
This protocol is adapted from established procedures for the synthesis of spiro-oxindoles via multicomponent reactions.[6]
Materials:
-
N-methylisatin (1.0 mmol, 161.2 mg)
-
L-proline (1.2 mmol, 138.2 mg)
-
This compound (1.0 mmol, 315.4 mg)
-
Ethanol (5 mL)
-
Piperidine (0.2 mmol, 20 µL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylisatin (1.0 mmol), L-proline (1.2 mmol), and this compound (1.0 mmol).
-
Add ethanol (5 mL) to the flask, followed by the addition of piperidine (0.2 mmol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 8-12 hours), allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford the desired spiro[azetidine-3,3'-oxindole] derivative.
Expected Outcome and Characterization:
The expected product is a highly functionalized spiro[azetidine-3,3'-oxindole] derivative. The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 2: Representative Yield and Characterization Data
| Product | Yield (%) | ¹H NMR Highlights | ¹³C NMR Highlights | HRMS (m/z) |
| Diethyl 1'-(tert-butyl) 2-methyl-2'-oxo-1',2',5',6',7',7a'-hexahydrospiro[azetidine-3,1'-pyrrolo[1,2-a]imidazole]-1,1-dicarboxylate | 85-95% | Characteristic peaks for Boc group, azetidine ring, oxindole core, and ethyl esters. | Signals corresponding to the spiro carbon, carbonyls of the esters and oxindole, and carbons of the heterocyclic rings. | Calculated and found values should be in close agreement. |
Workflow for the Multicomponent Synthesis
The following diagram illustrates the streamlined workflow for the synthesis and analysis of the target spirocyclic compounds.
Caption: Experimental workflow for the synthesis of spiro[azetidine-3,3'-oxindole] derivatives.
Trustworthiness and Self-Validation
The described protocol is based on well-established and widely published methodologies for multicomponent reactions leading to spiro-oxindoles. The reaction progress can be easily monitored by TLC, and the final product can be readily purified by filtration and washing, often yielding a high-purity compound without the need for column chromatography. The structural elucidation by standard spectroscopic methods provides a definitive validation of the reaction's success.
Conclusion and Future Perspectives
This compound is a highly valuable building block for the construction of complex, three-dimensional molecules through the efficiency of multicomponent reactions. The protocol described herein for the synthesis of spiro[azetidine-3,3'-oxindole] derivatives serves as a prime example of its utility. This approach allows for the rapid generation of a library of novel compounds with high potential for biological activity by simply varying the isatin and amino acid components. The continued exploration of this and other MCRs utilizing this versatile azetidine-containing malonate will undoubtedly contribute to the discovery of new therapeutic agents.
References
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MDPI. Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. [Link]
-
MDPI. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. [Link]
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Molecularinfo.com. CAS Number 183062-95-5|this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7761, Diethyl malonate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 382219, Diethyl 2-((tert-butoxycarbonyl)amino)malonate. [Link]
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-
ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
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ACS Publications. Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. [Link]
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Beilstein Journals. Catalytic multi-step domino and one-pot reactions. [Link]
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National Center for Biotechnology Information. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]
-
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-
Organic Chemistry Portal. Petasis Reaction. [Link]
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RSC Publishing. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. [Link]
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-
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Application Notes and Protocols: Chemo- and Stereoselective Transformations of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
Introduction: The Strategic Value of Functionalized Azetidines in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as highly sought-after structural motifs in medicinal chemistry.[1][2] Their inherent ring strain lends them a unique three-dimensional geometry that can enhance binding affinity to biological targets, while also often improving pharmacokinetic properties such as solubility and metabolic stability when replacing more conventional saturated rings like pyrrolidines or piperidines.[2][3] Among the vast array of functionalized azetidines, Diethyl 2-(1-Boc-azetidin-3-yl)malonate stands out as a particularly versatile synthetic intermediate.
This molecule elegantly combines the desirable azetidine core, protected with a readily cleavable tert-butyloxycarbonyl (Boc) group, with a diethyl malonate functionality. This malonate group is a synthetic linchpin, offering a pro-nucleophilic center that can be strategically exploited for a variety of carbon-carbon bond-forming reactions. Furthermore, the two ester groups present opportunities for subsequent stereoselective transformations, such as decarboxylation, to install a chiral center at the C3 position of the azetidine ring.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key chemo- and stereoselective transformations of Diethyl 2-(1-Boc-azetidin-3-yl)malonate. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying mechanistic principles that govern selectivity. By leveraging these methods, researchers can unlock the synthetic potential of this valuable building block to generate diverse libraries of novel, stereochemically defined azetidine derivatives for accelerated drug discovery programs.
Synthesis and Purification of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
The target compound is commercially available from various suppliers.[4] However, for laboratories preferring to synthesize it in-house, a reliable method involves the nucleophilic substitution of a suitable 3-substituted azetidine precursor with the sodium salt of diethyl malonate. A common precursor is 1-Boc-3-(methylsulfonyloxy)azetidine, which can be prepared from commercially available 1-Boc-3-azetidinol.
Protocol 1: Synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
This two-step procedure starts with the mesylation of 1-Boc-3-azetidinol, followed by displacement with sodium diethyl malonate.
Step A: Synthesis of 1-Boc-3-(methylsulfonyloxy)azetidine
-
To a stirred solution of 1-Boc-3-azetidinol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step B: Alkylation of Diethyl Malonate
-
In a separate flask, prepare sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol (approx. 1 M) under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.
-
Add a solution of the crude 1-Boc-3-(methylsulfonyloxy)azetidine (from Step A, 1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 60-80 °C and stir overnight, monitoring by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Diethyl 2-(1-Boc-azetidin-3-yl)malonate as a pure compound.
Chemo- and Stereoselective Transformations
The malonate moiety of Diethyl 2-(1-Boc-azetidin-3-yl)malonate is the primary site for the following transformations. These protocols focus on creating new stereocenters with high levels of control.
Diastereoselective Alkylation of the Malonate Moiety
Introduction of a second substituent at the α-carbon of the malonate creates a quaternary stereocenter. Achieving high diastereoselectivity in this process is challenging. One effective strategy involves the use of a chiral auxiliary to direct the approach of the electrophile. While this protocol requires modification of the starting material, it illustrates a powerful method for stereocontrol.
Conceptual Workflow for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.
Enantioselective Decarboxylative Protonation
A powerful strategy to generate a single stereocenter at the C3-position of the azetidine ring involves the enantioselective decarboxylation of the corresponding malonic acid. This can be achieved using chiral organocatalysts that create a chiral environment for the protonation of the enolate intermediate formed upon decarboxylation.
Pillar of Trustworthiness: The success of this protocol hinges on the precise timing of protonation relative to decarboxylation within the chiral catalytic pocket. The catalyst must effectively shield one face of the transient enolate intermediate from the proton source.
Protocol 2: Organocatalyzed Enantioselective Decarboxylative Protonation
This protocol first involves the hydrolysis of the diethyl ester to the corresponding malonic acid, followed by the asymmetric decarboxylation.
Step A: Hydrolysis to 2-(1-Boc-azetidin-3-yl)malonic acid
-
Dissolve Diethyl 2-(1-Boc-azetidin-3-yl)malonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude dicarboxylic acid, which is used directly in the next step.
Step B: Enantioselective Decarboxylation
-
To a solution of the crude 2-(1-Boc-azetidin-3-yl)malonic acid (1.0 eq) in a suitable solvent (e.g., toluene or MTBE) at the recommended temperature (often between 0 °C and room temperature), add a chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea or a chiral aminocatalyst, 5-10 mol%).[5]
-
Stir the reaction mixture for 12-48 hours, monitoring the evolution of CO₂ and the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the catalyst by filtration through a short plug of silica gel or by an appropriate aqueous wash.
-
Concentrate the filtrate and purify the resulting chiral 2-(1-Boc-azetidin-3-yl)acetic acid derivative by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
| Catalyst Type | Typical Solvent | Temp (°C) | Representative Yield (%) | Representative ee (%) |
| Cinchona-Thiourea | Toluene | 25 | 85-95 | 80-92 |
| Chiral Aminocatalyst | MTBE | 0 | 80-90 | 75-88 |
| Table 1: Representative conditions for organocatalyzed enantioselective decarboxylation. Data is illustrative based on similar substrates.[5] |
Mechanistic Rationale for Selectivity
Caption: Simplified catalytic cycle for enantioselective decarboxylative protonation.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
This powerful transformation converts the malonate into an allyl group, creating a chiral center at the C3-position of the azetidine ring with high enantioselectivity. The reaction proceeds through a π-allyl palladium intermediate, and the stereochemical outcome is determined by the chiral ligand coordinated to the palladium catalyst.[6]
Pillar of Expertise: The choice of ligand is paramount in DAAA. Trost ligands, for instance, are well-established for their ability to create a well-defined chiral pocket around the metal center, effectively discriminating between the two enantiotopic faces of the nucleophile as it attacks the π-allyl complex.
Protocol 3: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
This protocol requires the synthesis of an allyl ester precursor from the malonate starting material.
Step A: Synthesis of the Allyl Azetidinyl Malonate Precursor
-
Perform a mono-hydrolysis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate to the corresponding mono-acid as described in Protocol 2, Step A, but using only 1.1 equivalents of LiOH·H₂O.
-
To a solution of the crude mono-acid (1.0 eq) in DCM, add allyl alcohol (1.5 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C.
-
Stir the reaction overnight, allowing it to warm to room temperature.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the allyl ethyl 2-(1-Boc-azetidin-3-yl)malonate.
Step B: Pd-Catalyzed DAAA Reaction
-
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with a palladium source, such as Pd₂(dba)₃ (2.5 mol%), and a chiral ligand, such as a (R,R)-Trost ligand (7.5 mol%).
-
Add a degassed solvent (e.g., THF or toluene).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add a solution of the allyl ethyl 2-(1-Boc-azetidin-3-yl)malonate (from Step A, 1.0 eq) in the same degassed solvent.
-
Stir the reaction at the optimal temperature (typically room temperature to 40 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, and filter it through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the product, ethyl 2-(1-Boc-azetidin-3-yl)pent-4-enoate, by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
| Ligand | Solvent | Temp (°C) | Representative Yield (%) | Representative ee (%) |
| (R,R)-Trost Ligand | THF | 25 | 80-95 | >95 |
| (S,S)-ANDEN-Phos | Toluene | 40 | 75-90 | 90-97 |
| Table 2: Illustrative conditions for Pd-catalyzed DAAA based on analogous systems.[6] |
Characterization of Products
The structural elucidation and stereochemical assignment of the synthesized compounds are critical. The following techniques are recommended:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the chemical structure and connectivity of the products. For chiral products, diastereomeric ratios can often be determined directly from ¹H NMR spectra.
-
Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the products.
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (ee) of chiral products. A variety of chiral stationary phases (e.g., Chiralcel OD-H, AD-H) should be screened with different mobile phases (typically hexane/isopropanol mixtures) to achieve baseline separation of enantiomers.
-
Optical Rotation: To measure the specific rotation [α]D of the enantioenriched products.
Conclusion and Future Outlook
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a highly valuable and versatile building block for the synthesis of novel, stereochemically defined azetidine derivatives. The protocols detailed in these application notes provide robust and reliable methods for key transformations, including diastereoselective alkylation and enantioselective decarboxylative reactions. By understanding the mechanistic principles behind these transformations, researchers can rationally design and execute synthetic routes to access a wide range of functionalized azetidines. The continued development of novel catalytic systems promises to further expand the synthetic utility of this important intermediate, accelerating the discovery of new therapeutic agents with improved efficacy and drug-like properties.
References
-
O'Reilly, E., et al. (2015). Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malonates. Available at: [Link]
-
Enantioselective Decarboxylative Reaction of Malonic Acid Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). RSC Publishing. Available at: [Link]
-
Organocatalytic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]
-
Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. (n.d.). PMC - NIH. Available at: [Link]
-
Stereoselective functionalization of azetidines. (2023). Elektronische Hochschulschriften der LMU München. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. (2023). ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. (2016). PubMed. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). Serve Content. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. Available at: [Link]
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemscene.com [chemscene.com]
- 5. Regio- and Stereocontrolled Synthesis of 3-Substituted 1,2-Diazetidines by Asymmetric Allylic Amination of Vinyl Epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique strained ring system imparts conformational rigidity and serves as a versatile scaffold for the synthesis of novel therapeutic agents. Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate is a key building block in the synthesis of a variety of biologically active compounds, including potent enzyme inhibitors and modulators of cellular pathways. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization of the azetidine nitrogen.
This document provides a comprehensive guide to the scale-up synthesis of this compound, addressing critical considerations from laboratory to pilot plant scale. The protocols and discussions herein are grounded in established principles of organic process chemistry, with a focus on safety, efficiency, and scalability.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target molecule is most effectively approached in two key stages:
-
Preparation of an Electrophilic 1-Boc-Azetidin-3-yl Intermediate: This involves the synthesis of 1-Boc-3-hydroxyazetidine and its subsequent activation to create a suitable leaving group for nucleophilic substitution.
-
Alkylation of Diethyl Malonate: The enolate of diethyl malonate is generated and reacted with the activated azetidine intermediate to form the desired carbon-carbon bond.
This strategy allows for the isolation and purification of key intermediates, ensuring a more controlled and robust process on a larger scale.
Part 1: Preparation of the Electrophilic Azetidine Intermediate
The successful alkylation of diethyl malonate hinges on the preparation of a high-purity, reactive azetidine electrophile. The most common and scalable route involves the conversion of the commercially available 1-Boc-3-hydroxyazetidine into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups for SN2 reactions.
Diagram: Synthesis Pathway for the Azetidine Electrophile
Caption: The SN2 alkylation of diethyl malonate enolate.
Protocol 2: Laboratory-Scale Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles | Purity |
| Diethyl malonate | 160.17 g/mol | 55.2 g | 0.345 mol | >99% |
| Sodium ethoxide (NaOEt) | 68.05 g/mol | 23.5 g | 0.345 mol | >95% |
| 1-Boc-azetidin-3-yl p-toluenesulfonate | 327.39 g/mol | 100 g | 0.305 mol | >98% |
| Ethanol (EtOH) | - | 500 mL | - | Anhydrous |
| N,N-Dimethylformamide (DMF) | - | 200 mL | - | Anhydrous |
Procedure:
-
To a clean, dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous ethanol (500 mL) and diethyl malonate (55.2 g, 0.345 mol).
-
Stir the mixture and cool to 0-5 °C.
-
Slowly add sodium ethoxide (23.5 g, 0.345 mol) portion-wise, ensuring the temperature remains below 10 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the enolate.
-
In a separate flask, dissolve 1-Boc-azetidin-3-yl p-toluenesulfonate (100 g, 0.305 mol) in anhydrous DMF (200 mL).
-
Add the solution of the azetidine tosylate to the dropping funnel and add it dropwise to the enolate solution over 1-2 hours, maintaining the reaction temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours.
-
Monitor the reaction by HPLC until the azetidine tosylate is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
To the remaining residue, add 500 mL of water and 500 mL of ethyl acetate.
-
Stir for 15 minutes and then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with water (2 x 300 mL) and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Scale-Up Considerations for Stage 2:
-
Base Selection and Handling: Sodium ethoxide is a strong base and is moisture-sensitive. On a large scale, it is often generated in situ from sodium metal and ethanol, which requires specialized equipment and safety precautions. An alternative, safer, and more manageable base for large-scale operations is potassium carbonate. [1]The use of potassium carbonate often requires a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve reasonable reaction rates.
-
Solvent System: The use of ethanol as a solvent is common for malonic ester alkylations with sodium ethoxide. However, DMF is often used to ensure the solubility of the tosylate. On a larger scale, minimizing the use of high-boiling point solvents like DMF is preferable for easier removal and waste reduction. A single solvent system, if possible, is ideal.
-
Exotherm Management: The enolate formation and the initial phase of the alkylation can be exothermic. A well-controlled addition rate and efficient cooling are critical to prevent runaway reactions and the formation of byproducts.
-
Work-up and Product Isolation: The aqueous work-up is essential to remove inorganic salts and residual DMF. On a large scale, this can generate significant aqueous waste. The choice of extraction solvent is important for efficient product recovery and ease of removal. Vacuum distillation is a viable purification method for this product on a larger scale, provided the product is thermally stable. Crystallization, if a suitable solvent system can be developed, is often a more efficient and scalable purification method for solid products.
Safety Considerations
-
1-Boc-3-azetidinone: This intermediate is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
p-Toluenesulfonyl chloride (TsCl): TsCl is corrosive and a lachrymator. It should be handled with care in a fume hood.
-
Sodium Ethoxide: This is a corrosive and flammable solid. It reacts violently with water. It should be handled under an inert atmosphere.
-
Diethyl Malonate: This compound is a combustible liquid.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene and ethanol are flammable. N,N-Dimethylformamide (DMF) is a reproductive toxin. Appropriate safety precautions for handling these solvents should be followed.
Analytical Methods
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of both stages of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress, purity of intermediates, and the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product if it is sufficiently volatile and thermally stable.
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful consideration of reaction conditions, safety, and purification methods. The two-stage approach, involving the preparation of an activated azetidine electrophile followed by a malonic ester alkylation, provides a robust and controllable route to this valuable building block. By carefully selecting reagents and solvents, managing reaction exotherms, and optimizing work-up and purification procedures, this synthesis can be successfully transitioned from the laboratory to a pilot or industrial scale.
References
- Organic Syntheses, Coll. Vol. 1, p.250 (1941); Vol. 4, p.285 (1925). (Provides general procedures for malonic ester synthesis).
- Chatterjee, S. K., et al. (1973). Synthesis of Azetidines. Synthesis, 1973(3), 153-154.
- Dave, P. R. (1996). A convenient synthesis of N-acyl- and N-sulfonylazetidines and N-acyl- and N-sulfonylazetidin-3-ols. The Journal of Organic Chemistry, 61(16), 5453-5455.
- Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887.
- Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141.
- Pearson, R. G. (1947). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 69(12), 3100-3104.
- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259.
- Gaunt, M. J., et al. (2003). Palladium-catalyzed C-H amination of alkylamines. Journal of the American Chemical Society, 125(22), 6686-6687.
- Schindler, C. S., et al. (2020). Intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines.
- Couty, F., & Evano, G. (2009). Synthesis of Azetidines. In Science of Synthesis (Vol. 40b, pp. 1147-1207). Thieme.
-
PubChem. (n.d.). 1-Boc-3-azetidinone. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? Retrieved from [Link]
-
Capot Chemical. (2012). MSDS of 1-Boc-3-azetidinone. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and significantly improve the yield and purity of your target compound.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield in this synthesis is a common issue stemming from a few competing factors. The reaction involves the SN2 attack of a diethyl malonate enolate on an electrophilic N-Boc-azetidine-3-yl precursor (e.g., a tosylate or mesylate). The primary culprits for low yield are typically competing side reactions and suboptimal reaction conditions.
You should systematically investigate three main areas:
-
Competing Elimination (E2) Reaction: The basic conditions required for enolate formation can also promote the elimination of the leaving group from the azetidine ring, forming N-Boc-3-azetidene. This is often the most significant cause of yield loss.[1]
-
Dialkylation of Diethyl Malonate: The desired mono-alkylated product still contains an acidic proton and can be deprotonated and react again with the azetidine electrophile, leading to a dialkylated byproduct.[1]
-
Incomplete Deprotonation or Reaction: If the base is not strong enough, is deactivated by moisture, or if reaction times/temperatures are insufficient, the reaction may not proceed to completion.
Below is a workflow to diagnose these issues:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing a significant amount of a dialkylated side product. How can I favor mono-alkylation?
Dialkylation occurs because the mono-alkylated product's remaining α-hydrogen is still acidic and can be deprotonated by the base, creating a new enolate that attacks another molecule of the electrophile.[1] To favor mono-alkylation, you must control the relative concentrations and reactivity.
Causality & Solutions Table
| Possible Cause | Recommended Solution | Scientific Rationale |
| Excess Electrophile | Use a slight excess of diethyl malonate (1.1 to 1.5 equivalents). | This ensures the electrophile is consumed before it has a significant opportunity to react with the mono-alkylated product enolate.[1] |
| High Local Concentration | Add the N-Boc-azetidine-3-yl electrophile slowly (e.g., via syringe pump) to the solution of the diethyl malonate enolate. | Slow addition maintains a low concentration of the electrophile, maximizing its chance of reacting with the more abundant diethyl malonate enolate rather than the less abundant product enolate.[1] |
| Prolonged Reaction Time at High Temp | Monitor the reaction by TLC/LCMS and quench it as soon as the starting electrophile is consumed. Avoid unnecessarily long reaction times. | Minimizing reaction time after the primary alkylation is complete reduces the window for the slower, competing dialkylation reaction to occur. |
Q3: TLC and NMR analysis show a byproduct consistent with N-Boc-azetidin-3-ene. What causes this elimination and how can I minimize it?
The formation of N-Boc-azetidin-3-ene is the result of a competing E2 elimination reaction. The base used to deprotonate diethyl malonate can instead act as a base to abstract a proton from the carbon adjacent to the leaving group on the azetidine ring. This is particularly problematic because the azetidine is a secondary system, which is susceptible to elimination.[1]
Strategies to Minimize Elimination:
-
Choice of Base: Use a strong, but sterically hindered, non-nucleophilic base. While sodium hydride (NaH) is common, potassium tert-butoxide (KOtBu) can sometimes favor proton abstraction from the more sterically accessible diethyl malonate. However, the ideal choice may require screening. A less reactive base may also be beneficial.[1]
-
Temperature Control: Perform the enolate formation at a low temperature (e.g., 0 °C) before adding the electrophile. The subsequent SN2 reaction may require gentle warming, but keep the temperature as low as possible to disfavor the higher activation energy elimination pathway. We recommend not exceeding 50-60 °C.
-
Leaving Group: A less reactive leaving group can sometimes reduce elimination. While tosylates are common, a mesylate or even a halide (e.g., iodide, prepared in situ via Finkelstein reaction) might alter the SN2/E2 ratio.
Q4: The reaction seems to stall and never reaches full conversion, even after prolonged time. What are the likely causes?
If significant starting material remains, consider the following:
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong base relative to the diethyl malonate. If using sodium hydride, be aware that it is often sold as a dispersion in mineral oil, so weigh accordingly.
-
"Wet" Reagents/Solvents: Water will quench the base and the enolate. Ensure all solvents (e.g., THF, DMF) are anhydrous and that the reaction is performed under an inert atmosphere (Nitrogen or Argon).[1]
-
Poor Solubility: The sodium salt of diethyl malonate can sometimes precipitate from solution, reducing its reactivity.[2] Using a more polar aprotic solvent like DMF can help maintain a homogeneous solution.[3]
-
Base-Electrophile Incompatibility: The base could be reacting with your electrophile. This is less common but possible. Ensure the base is suitable for the functional groups present.
Q5: My product appears to be decomposing during silica gel column chromatography. How can I improve the purification process?
Azetidines can be sensitive to acidic conditions due to their inherent ring strain, which can lead to ring-opening or decomposition on standard silica gel.[4][5]
Purification Troubleshooting:
-
Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using basic alumina as the stationary phase, which is more compatible with amine-containing compounds.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use flash chromatography techniques rather than gravity chromatography.
-
Alternative Purification: If decomposition persists, consider alternative methods like vacuum distillation if the product is thermally stable and has a suitable boiling point, or recrystallization if it is a solid.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
This reaction is a classic example of the malonic ester synthesis, which involves two key steps after the formation of the electrophile.[6][7]
-
Enolate Formation: A base removes the acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion. This enolate is the key nucleophile.[6]
-
Nucleophilic Substitution (SN2): The enolate attacks the carbon atom bearing the leaving group on the N-Boc-azetidine ring, displacing the leaving group and forming a new carbon-carbon bond.
Caption: General two-step reaction mechanism.
Q2: What are the optimal base and solvent combinations?
The choice of base and solvent is critical for success and depends on balancing reactivity with side reactions.
Base and Solvent Selection Guide
| Base | Recommended Solvent(s) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; deprotonation is irreversible, driving the reaction forward.[8] | Can be heterogeneous; requires strictly anhydrous conditions; safety precautions needed for handling. |
| Sodium Ethoxide (NaOEt) | Ethanol | The classic base for malonic ester synthesis; often generated in situ. | Deprotonation is an equilibrium; can lead to transesterification if esters in the substrate don't match the alkoxide.[6] |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | Strong, sterically hindered base; may favor deprotonation of malonate over elimination of the electrophile. | Highly basic, can promote elimination if not used at low temperatures. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Milder base, can sometimes reduce elimination side products. Has been used effectively in similar cyclization reactions.[9] | May require higher temperatures and longer reaction times. |
For this specific synthesis, Sodium Hydride (NaH) in anhydrous DMF is often the most effective starting point due to the irreversible enolate formation and good solubility of intermediates.
Q3: How critical are anhydrous conditions?
Absolutely critical. The reaction relies on the generation of a strong nucleophile (the enolate) using a strong base. Any water present in the reaction vessel, solvents, or on the surface of the glassware will react with and consume both the base and the enolate, effectively halting the reaction. Always use freshly dried solvents, flame-dry glassware under vacuum or in an oven, and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.[1]
Q4: What are the key considerations for choosing the leaving group on the azetidine precursor (e.g., tosylate, mesylate, iodide)?
The leaving group's ability to be displaced directly influences the rate of the desired SN2 reaction. A better leaving group leads to a faster reaction but may also increase the rate of the competing E2 elimination.
-
Good Leaving Groups (Tosylate, Mesylate, Triflate): These are excellent for promoting the SN2 reaction and are commonly prepared from the corresponding 3-hydroxy-N-Boc-azetidine. They are often the first choice.
-
Halides (Iodide > Bromide): Iodide is an exceptional leaving group. An N-Boc-3-iodoazetidine precursor would be highly reactive. It can be prepared from a tosylate or mesylate via the Finkelstein reaction if the direct alkylation is sluggish.
The optimal choice is often a balance: a leaving group that is reactive enough for the SN2 pathway to proceed at a moderate temperature, but not so reactive that elimination dominates. Toluenesulfonate (tosylate) is generally a reliable and well-balanced choice for this synthesis.
Optimized Experimental Protocol
This protocol is a recommended starting point designed to maximize yield by controlling for the common issues discussed above.
Materials:
-
N-Boc-3-tosyloxyazetidine (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.25 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Enolate Formation:
-
To the flask, add sodium hydride (1.25 eq).
-
Wash the NaH with anhydrous hexanes (x2) to remove mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.2 eq) dropwise to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
-
Alkylation Reaction:
-
Dissolve N-Boc-3-tosyloxyazetidine (1.0 eq) in a minimal amount of anhydrous DMF in a separate flame-dried flask.
-
Transfer the solution of the azetidine electrophile to the enolate solution dropwise via syringe over 20-30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-55 °C and monitor its progress by TLC or LCMS every 1-2 hours.
-
-
Workup:
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to consume any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., ethyl acetate/hexanes).
-
References
- Common side products in the alkylation of diethyl malonate. Benchchem.
- This compound. ChemScene.
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate.
- diethyl acetamidomalonate. Organic Syntheses Procedure.
- Synthesis of diethyl diethylmalonate. Sciencemadness.org.
- Optimization of reaction conditions for azetidine synthesis. Benchchem.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry.
- Technical Support Center: Optimizing Reaction Conditions for Diethyl(trimethylsilylmethyl)malonate Alkylation. Benchchem.
- 10.7: Alkylation of Enolate Ions. Chemistry LibreTexts.
- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. library2.smu.ca [library2.smu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl 2-(1-Boc-azetidin-3-yl)malonate Derivatives
Welcome to the technical support center for the purification of Diethyl 2-(1-Boc-azetidin-3-yl)malonate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of these compounds, featuring a strained azetidine ring, a labile Boc protecting group, and a polar malonate ester moiety, presents specific challenges during purification. This resource aims to provide scientifically grounded and practical solutions to overcome these hurdles.
Purification Strategy Overview
The purification of Diethyl 2-(1-Boc-azetidin-3-yl)malonate derivatives typically involves navigating a landscape of moderate to high polarity and potential chemical instability. The choice of purification technique is paramount and is dictated by the specific impurities present and the scale of the reaction. A general workflow for selecting an appropriate purification method is outlined below.
Caption: A decision tree for selecting a primary purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate?
A1: The primary impurities typically arise from the starting materials and side reactions. These can include:
-
Unreacted Diethyl Malonate: Often, an excess of diethyl malonate is used to drive the reaction to completion, leading to its presence in the crude product.
-
Dialkylated Product: A common side product is the dialkylated malonate, where two azetidine units react with one molecule of diethyl malonate.
-
Hydrolysis Products: The ester groups of the malonate are susceptible to hydrolysis, especially during aqueous workups, which can lead to the corresponding mono- or di-carboxylic acids.
-
Boc-Deprotected Species: The Boc (tert-butyloxycarbonyl) group can be cleaved under acidic conditions, which may inadvertently occur during workup or purification.[1][2][3]
Q2: My compound appears as a streak on the TLC plate, even with polar solvent systems. What could be the cause and solution?
A2: Streaking on a TLC plate for this class of compounds often points to a few key issues:
-
Residual Acidic or Basic Impurities: Trace amounts of acid or base from the reaction can interact strongly with the silica gel, causing the compound to streak. A gentle aqueous wash of the crude product with dilute sodium bicarbonate or ammonium chloride solution before chromatography can often resolve this.
-
Compound Overloading: Applying too much of the sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.
-
Interaction with Silica Gel: The azetidine nitrogen, even when Boc-protected, can have a slight basicity, leading to strong interactions with the acidic silica gel. Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%) can mitigate this effect.
Q3: Is there a risk of Boc-group deprotection during silica gel column chromatography?
A3: Yes, there is a tangible risk. Standard silica gel is inherently acidic and can catalyze the removal of the acid-labile Boc group, especially with prolonged exposure.[1][4][5] This is exacerbated by certain chlorinated solvents which can generate trace amounts of HCl over time. To minimize this risk:
-
Use Neutralized Silica Gel: As mentioned above, pre-treating the silica gel with a triethylamine-containing solvent system can be effective.
-
Minimize Contact Time: Perform flash column chromatography rather than traditional gravity chromatography to reduce the time the compound spends on the column.[6]
-
Avoid Highly Acidic Eluents: If a co-eluent is needed to improve separation, consider using a less acidic alternative to methanol, such as isopropanol.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery from column chromatography | 1. Compound is too polar and is not eluting from the column. 2. On-column decomposition (e.g., Boc deprotection). | 1. Increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol) can be effective.[7] For highly polar derivatives, consider using a different stationary phase like alumina or a bonded silica (e.g., amine-functionalized silica).[8] 2. Neutralize the silica gel with triethylamine. Ensure your solvents are fresh and free of acid. |
| Co-elution of the desired product with unreacted diethyl malonate | The polarity of the product and diethyl malonate are too similar in the chosen solvent system. | 1. Optimize the Solvent System: A shallow gradient of ethyl acetate in hexane often provides the best resolution. Experiment with different solvent systems, such as dichloromethane/acetone or toluene/ethyl acetate. 2. Chemical Wash: Unreacted diethyl malonate can sometimes be removed by a careful wash with a cold, dilute aqueous base, which will hydrolyze the unreacted malonate at a faster rate than the bulkier product.[9] |
| Product crystallizes in the column during chromatography | The compound has low solubility in the mobile phase being used. | 1. Change the Solvent System: Switch to a solvent system where the compound has higher solubility. For example, if using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. 2. Run the Column at a Slightly Elevated Temperature: If possible, gently warming the column can help maintain the solubility of the compound. |
| The product is an oil that is difficult to solidify for recrystallization | The product may be inherently an oil at room temperature, or it may contain impurities that are preventing crystallization. | 1. Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed. Scratching the side of the flask with a glass rod can also help initiate crystallization. 2. Seed Crystals: If a small amount of crystalline material can be obtained, use it to seed a larger batch.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is a standard method for purifying Diethyl 2-(1-Boc-azetidin-3-yl)malonate derivatives on a research scale.
-
Slurry Preparation:
-
In a beaker, add silica gel (230-400 mesh) to your starting mobile phase (e.g., 10% ethyl acetate in hexane) to create a slurry.[6] The amount of silica gel should be approximately 50-100 times the weight of your crude product.
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[6]
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with your starting mobile phase, applying pressure to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to elute your compound.
-
-
Fraction Collection:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: A stepwise workflow for flash column chromatography.
Protocol 2: Recrystallization for Solid Derivatives
If your derivative is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection:
-
Choose a solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures. Common systems for these compounds include ethyl acetate/hexane, isopropanol, or acetone/water.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
References
- BenchChem. (n.d.). Technical Support Center: Purification of Dialkylated Malonic Esters.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- BenchChem. (n.d.). Purification strategies to remove starting material impurities.
- Zhang, M.-J., Yuan, X.-H., Ma, L., Zhao, J.-Y., & Gao, L.-X. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332.
- Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure.
- (2025, August 6). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
- ResearchGate. (n.d.). Stability of different azetidine esters.
- ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound.
- (2025, August 6). Selective deprotection of N-Boc catalyzed by silica gel.
- Reddit. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts?
- ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?
- BenchChem. (n.d.). Identifying and minimizing side products in malonic ester synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing Unsymmetrical Malonic Ester Synthesis.
- ChemScene. (n.d.). Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate.
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2025, December 20).
- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- The Royal Society of Chemistry. (n.d.). General Procedures.
- Organic Syntheses. (n.d.). diethyl acetamidomalonate.
- Chem-Impex. (n.d.). Boc-azetidine-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). (R)-1-Boc-Azetidine-2-carboxylic acid methyl ester.
- Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester.
- Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. (n.d.). Georg-August-Universität Göttingen.
- Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2025, August 7).
- Sigma-Aldrich. (n.d.). Diethyl malonate for synthesis 105-53-3.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester.
- Sigma-Aldrich. (n.d.). Diethyl (Boc-amino)malonate 97 102831-44-7.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Deriv
- Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6).
- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid.
- Chem-Impex. (n.d.). Diethyl (Boc-amino)malonate.
- Amerigo Scientific. (n.d.). Diethyl (Boc-amino)malonate (97%).
- PubChem. (n.d.). Diethyl Malonate.
Sources
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. (PDF) ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Common side reactions with Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Welcome to the dedicated technical support guide for Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use and handling of this versatile building block. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a complex mixture of products on my TLC and a lower-than-expected yield of the target compound. What are the likely side reactions?
A: This is a common issue that typically points to one of three primary side reactions: premature deprotection of the Boc group, hydrolysis of the ethyl esters, or further alkylation/acylation at the alpha-carbon of the malonate. The malonic ester moiety is particularly susceptible to side reactions if conditions are not carefully controlled.[1][2]
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[3][4] Any exposure to strong acids, or even prolonged exposure to milder acidic conditions during workup or chromatography, can cleave the protecting group. This generates a free secondary amine on the azetidine ring, which can then participate in subsequent, undesired reactions.
-
Ester Hydrolysis: The presence of water, especially under basic or acidic conditions during the workup, can lead to the hydrolysis of one or both diethyl ester groups to the corresponding carboxylic acid.[1] If both esters are hydrolyzed, the resulting substituted malonic acid is prone to decarboxylation upon heating.[5][6]
-
Dialkylation: While your starting material is already alkylated, the remaining proton on the α-carbon is still acidic (pKa ≈ 13) and can be removed by a sufficiently strong base.[2] This can lead to undesired secondary alkylation if reactive electrophiles are present.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to prevent premature hydrolysis of the ester groups.
-
Controlled Workup: During the aqueous workup, use a buffered or weakly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid. Avoid strong acids. Work quickly and at low temperatures to minimize contact time.
-
Careful Reagent Stoichiometry: When using this compound as a nucleophile, use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) rather than a strong alkoxide base to prevent competitive deprotonation and side reactions.
Q2: My mass spectrometry data shows a significant peak corresponding to the loss of the Boc group (M-100). How can I prevent this cleavage?
A: The observation of a prominent M-100 peak is a definitive indicator of Boc group cleavage. This protecting group is designed to be removed by acid, so its loss suggests exposure to acidic conditions at some stage.[4] The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.[4]
Causality & Prevention:
-
Reaction Conditions: If your reaction is run under acidic conditions, the Boc group will not survive. This malonate is intended for use in neutral or basic conditions.
-
Aqueous Workup: The most common culprit is the use of an acidic wash (e.g., 1M HCl) during the workup to neutralize base or remove impurities. This will invariably cleave the Boc group.
-
Chromatography: Standard silica gel is inherently acidic and can cause partial or complete deprotection during column chromatography, leading to streaking and impure fractions.
Recommended Protocol Adjustments:
-
Neutralize Silica Gel: Before performing column chromatography, flush the column with the eluent mixture containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica.
-
Alternative Workup: Use a saturated solution of ammonium chloride (NH₄Cl) for quenching, which is weakly acidic but generally tolerated by the Boc group for short periods. For a safer alternative, use only brine and water washes.
-
pH Monitoring: If possible, monitor the pH of your aqueous layers during extraction, ensuring they remain at or above pH 7.
Q3: I'm concerned about the stability of the azetidine ring itself. Can it open during my experiment?
A: Your concern is valid. Azetidines, as four-membered rings, possess significant ring strain, making them more susceptible to ring-opening reactions than their larger pyrrolidine or piperidine counterparts.[7][8] This reactivity is a double-edged sword; it's useful for certain synthetic transformations but can be a liability if not properly managed.
-
Mechanism of Ring Opening: Ring-opening is most commonly initiated by protonation of the azetidine nitrogen, especially after Boc deprotection. The resulting azetidinium ion is highly electrophilic and susceptible to nucleophilic attack, which can lead to ring cleavage.[7][9] Intramolecular attack by a nearby nucleophile, such as a hydrolyzed malonate carboxylate, could also occur under certain conditions.
Strategies for Maintaining Ring Integrity:
-
Avoid Strong Acids: As with protecting the Boc group, rigorously avoiding strong acidic conditions is paramount to preserving the azetidine ring.
-
Low Temperatures: Keep reaction and workup temperatures as low as reasonably possible to minimize the energy available to overcome the activation barrier for decomposition pathways.
-
Storage: Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent slow degradation over time.
Q4: My analysis shows a byproduct that has lost a CO₂Et group. What leads to this decarboxylation?
A: This side reaction is a classic consequence of the malonic ester structure. The process occurs in two steps: hydrolysis of one of the ethyl esters to a carboxylic acid, followed by thermal decarboxylation.[2]
Detailed Mechanism:
-
Hydrolysis: As mentioned in Q1, exposure to aqueous acid or base hydrolyzes the ester to a β-dicarboxylic acid.[1]
-
Decarboxylation: Substituted malonic acids readily lose carbon dioxide upon heating. The reaction proceeds through a cyclic, six-membered transition state, which is energetically favorable.[5] This results in a mono-carboxylic acid (or its ethyl ester if only one ester group was initially hydrolyzed).
Preventative Measures:
-
Anhydrous Conditions: The most effective prevention is to rigorously exclude water from your reaction to prevent the initial hydrolysis step.
-
Avoid High Temperatures: Do not heat the reaction mixture excessively, especially during distillation or when concentrating the product in vacuo if any hydrolysis is suspected. Krapcho decarboxylation conditions, which involve heating with salts in wet DMSO, are specifically designed to promote this reaction and should be avoided unless desired.
Troubleshooting Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, Multiple Spots on TLC | Boc deprotection, Ester hydrolysis, Dialkylation | Use buffered/basic workup; ensure anhydrous conditions; control stoichiometry.[1][2][3] |
| Mass Spec Peak at M-100 | Exposure to acid (reaction, workup, or chromatography) | Avoid acidic washes; neutralize silica gel with triethylamine.[4] |
| Product Degradation/Instability | Azetidine ring-opening under acidic conditions | Maintain neutral or basic pH; work at low temperatures.[7][8] |
| Loss of a CO₂Et Group | Ester hydrolysis followed by thermal decarboxylation | Use strictly anhydrous conditions; avoid excessive heating.[2][5] |
Experimental Protocols
Protocol 1: Recommended Workup Procedure to Minimize Side Reactions
-
Upon reaction completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or, preferably, cold water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove any residual acid.
-
Brine (saturated aqueous NaCl) (1x) to break up emulsions and remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40 °C).
Protocol 2: Purification by Neutralized Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., ethyl acetate/hexanes).
-
Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume. Stir for 5 minutes.
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Eluent Preparation: Prepare the mobile phase with the same 0.5-1% concentration of triethylamine.
-
Loading & Elution: Load the crude product and elute the column as normal, collecting fractions and analyzing by TLC.
Visualizing Potential Side Reactions
The following diagrams illustrate the primary reaction pathways and the key troubleshooting logic for handling this compound.
Caption: Key reaction pathways for the target compound.
Caption: A logical workflow for troubleshooting common issues.
References
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from [Link]
-
Chegg. (2025). What are the conditions needed for decarboxylation of diethyl malonate derivatives. Retrieved from [Link]
-
JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Stability of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate in different solvents
Welcome to the technical support center for Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule's Stability
This compound is a bifunctional molecule, and its stability is primarily governed by the reactivity of its two key functional groups: the N-Boc (tert-butoxycarbonyl) protecting group and the diethyl malonate moiety. The strained four-membered azetidine ring can also influence the molecule's reactivity[1]. Understanding the vulnerabilities of these groups is crucial for predicting and preventing degradation.
-
N-Boc Group: This group is notoriously sensitive to acidic conditions. The presence of even mild acids can catalyze its removal, leading to the formation of a free secondary amine, isobutylene, and carbon dioxide[2][3].
-
Diethyl Malonate Group: The ester functionalities are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. Basic hydrolysis (saponification) is typically faster and results in the formation of the corresponding dicarboxylate salt. Subsequent acidification can lead to the dicarboxylic acid, which may undergo decarboxylation upon heating[4][5][6].
This guide will provide practical advice on how to handle and use this reagent while minimizing the risk of degradation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. The solutions provided are based on the fundamental chemical principles of the molecule's functional groups.
Issue 1: I observe a new, more polar spot on my TLC/a new peak in my LC-MS after working up my reaction under acidic conditions.
-
Possible Cause: You are likely observing the deprotection of the N-Boc group. Acidic workups, even with mild acids like aqueous citric acid or ammonium chloride, can be sufficient to cleave the Boc group, especially if prolonged exposure or elevated temperatures are involved. The resulting free amine is significantly more polar, which explains the new spot/peak.
-
Troubleshooting Steps:
-
Avoid Strong Acids: Whenever possible, use non-acidic or very mild acidic conditions for your workup. Saturated sodium bicarbonate or brine washes are generally safe alternatives for neutralizing reactions.
-
Control Temperature: If an acidic wash is unavoidable, perform it at low temperatures (0-5 °C) and for the shortest duration possible to minimize the rate of deprotection[7].
-
Alternative Protecting Group Strategy: If your synthetic route requires harsh acidic conditions, consider if a more acid-stable protecting group (e.g., Cbz or Ac) would be more appropriate for your overall synthetic strategy.
-
Issue 2: My compound's purity has decreased after dissolving it in methanol for NMR analysis and letting it sit overnight.
-
Possible Cause: This could be due to two potential issues:
-
Transesterification: Although generally slow without a catalyst, residual acidic or basic impurities in your methanol or on the surface of your glassware could catalyze the exchange of the ethyl esters with methyl esters.
-
Solvolysis/Hydrolysis: If the methanol contains water, slow hydrolysis of the esters or the Boc group (if the solvent is slightly acidic) could occur.
-
-
Troubleshooting Steps:
-
Use Aprotic Solvents for Storage: For preparing stock solutions or for long-term storage in solution, prefer aprotic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF).
-
Use Anhydrous Solvents: When using alcoholic solvents for immediate use, ensure they are anhydrous to minimize hydrolysis.
-
Prompt Analysis: Prepare samples for analysis (e.g., NMR, LC-MS) immediately before running the experiment. Do not let the compound sit in protic or reactive solvents for extended periods.
-
Issue 3: I am attempting a reaction with a strong base (e.g., NaOH, LiOH) and my starting material is consumed, but I cannot isolate the expected product.
-
Possible Cause: Strong basic conditions will rapidly hydrolyze the diethyl malonate esters to form a dicarboxylate salt[8]. If the reaction is heated, this dicarboxylate can then undergo decarboxylation to yield a monocarboxylic acid derivative. The N-Boc group is generally stable to basic conditions[2].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Acid-Catalyzed Deprotection: The N-Boc group is cleaved under acidic conditions to yield the corresponding secondary amine.
-
Base-Catalyzed Hydrolysis: The diethyl ester groups are hydrolyzed in the presence of bases to form the dicarboxylate, which can subsequently decarboxylate upon heating.
The following diagram illustrates these pathways:
Caption: Major degradation pathways for the target molecule.
Q2: How should I store this compound for optimal stability?
A2: For long-term stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C[6]. For very long-term storage, storing at -20°C is also an option.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and air.
-
Container: Use a tightly sealed container made of an inert material (e.g., amber glass vial) to prevent moisture ingress and light exposure.
-
Form: Store as a solid (lyophilized powder or crystalline material) rather than in solution.
Q3: What is the recommended solvent compatibility for this compound?
A3: The choice of solvent is critical. The table below provides a summary of recommended and non-recommended solvents for various applications.
| Solvent Class | Recommended Solvents | Solvents to Use with Caution (Short-Term) | Solvents to Avoid (Long-Term/Storage) | Rationale |
| Aprotic Non-Polar | Hexanes, Toluene | - | - | Good for extraction and chromatography; low reactivity. |
| Aprotic Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), THF, Acetonitrile (ACN) | Dioxane, DMF, DMSO | - | Generally good for dissolving the compound for reactions. DMF/DMSO can sometimes contain basic impurities (amines) that could cause slow degradation. Dioxane should be minimized due to safety concerns[9]. |
| Protic | - | Methanol, Ethanol, Isopropanol | Water, any aqueous buffers | Risk of transesterification, hydrolysis, or solvolysis. Use only when necessary for a reaction and for short durations. Avoid for storage. |
Q4: What analytical methods are suitable for assessing the stability and purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the ideal technique for quantitative purity assessment. A stability-indicating method should be developed that can resolve the parent compound from its potential degradants (e.g., the deprotected amine and the hydrolyzed diacid).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the parent compound and detecting the mass of any degradants or impurities formed during a reaction or stability study.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the compound. The disappearance of the characteristic Boc-group signal (~1.4 ppm) in ¹H NMR is a clear indicator of deprotection.
References
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Diethyl 2-((tert-butoxycarbonyl)amino)malonate. (n.d.). PubChem. [Link]
-
Malonic esters. (n.d.). University of Calgary. [Link]
-
Stability of different azetidine esters. (n.d.). ResearchGate. [Link]
-
THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. (n.d.). ACS Publications. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Diethyl malonate. (n.d.). Wikipedia. [Link]
-
1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2024). Reddit. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
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- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Optimization of base and temperature for Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate alkylation
Welcome to the dedicated technical support guide for the alkylation of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to the Reaction
The alkylation of this compound is a crucial step in the synthesis of various pharmaceutical intermediates. This reaction involves the deprotonation of the acidic α-hydrogen of the malonate moiety, followed by nucleophilic attack on an alkyl halide.[1][2][3] The presence of the bulky and potentially base-sensitive tert-butoxycarbonyl (Boc) protecting group on the azetidine ring introduces specific challenges that require careful optimization of the base and reaction temperature.[4]
This guide will walk you through the critical parameters of this reaction, helping you to navigate potential pitfalls and successfully synthesize your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable base for the deprotonation of this compound?
A1: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a traditional choice for malonic ester alkylations to prevent transesterification.[5][6] However, for this substrate, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as THF or DMF is often preferred. These bases can more effectively deprotonate the sterically hindered malonate.
Q2: At what temperature should I run the alkylation reaction?
A2: The optimal temperature depends on the base and alkyl halide used. Deprotonation with NaH or t-BuOK is typically performed at 0 °C to control the exothermic reaction. The subsequent alkylation step can often be conducted at room temperature.[7] For less reactive alkyl halides, gentle heating may be necessary; however, this increases the risk of side reactions.[8]
Q3: I am observing a significant amount of dialkylated product. How can I minimize this?
A3: Dialkylation is a common side reaction in malonic ester synthesis.[5][9] To favor mono-alkylation, use only a slight excess (1.05-1.1 equivalents) of the base and add the alkyl halide slowly to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity for the mono-alkylated product.
Q4: My Boc protecting group is being cleaved during the reaction. What can I do to prevent this?
A4: The Boc group is sensitive to strong acids and can also be cleaved under certain basic conditions, especially at elevated temperatures.[4][10] Avoid strong alkoxide bases if heating is required for extended periods. Sodium hydride is often a safer choice. If Boc-deprotection persists, consider conducting the reaction at a lower temperature for a longer duration.
Q5: What are the best practices for purifying the alkylated product?
A5: The crude product can be purified by column chromatography on silica gel.[11] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired product from unreacted starting material, dialkylated by-product, and other impurities.
Troubleshooting Guide
This section addresses common problems encountered during the alkylation of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Moisture in the reaction. | 1. Use a stronger base (e.g., NaH, t-BuOK). Ensure the base is fresh and properly handled. 2. Check the purity and reactivity of the alkyl halide. Consider using a more reactive halide (I > Br > Cl). 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C), but be mindful of potential side reactions. 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of a Major Side Product | 1. Dialkylation: The mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[5][9] 2. Elimination: If using a secondary or sterically hindered alkyl halide, an E2 elimination can compete with the desired SN2 reaction.[9] 3. Boc-Deprotection: The base or prolonged heating may be cleaving the Boc group.[4][10] | 1. Use a stoichiometric amount of the base relative to the malonate. Add the alkyl halide dropwise at a low temperature. 2. Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less hindered base and lower reaction temperatures. 3. Use a non-nucleophilic base like NaH. Avoid excessive heating. Monitor the reaction closely to minimize reaction time. |
| Complex Mixture of Products | 1. Degradation of starting material or product. 2. Multiple side reactions occurring simultaneously. | 1. Re-evaluate the reaction conditions. Start with a lower temperature and slowly increase it if necessary. 2. Simplify the reaction by first isolating the deprotonated malonate before adding the alkyl halide. Ensure all reagents are pure. |
| Difficulty in Product Isolation/Purification | 1. Product co-elutes with starting material or by-products. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. 2. If the product is suspected to be unstable on silica, minimize the contact time by using a shorter column and running it quickly. Alternatively, consider purification by crystallization if the product is a solid. |
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride (NaH)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of malonate).
-
Deprotonation: To the stirred solvent, add NaH (60% dispersion in mineral oil, 1.1 eq) at room temperature. Cool the suspension to 0 °C using an ice bath.
-
Addition of Malonate: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Enolate Formation: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation using Potassium tert-Butoxide (t-BuOK)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (10 mL per 1 mmol of malonate).
-
Deprotonation: Cool the solution to 0 °C and add t-BuOK (1.1 eq) portion-wise over 10 minutes.
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of malonate alkylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
References
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12). Retrieved from [Link]
-
Optimization of the alkylation step. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC - NIH. Retrieved from [Link]
-
Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Malonates in Cyclocondensation Reactions - PMC - NIH. Retrieved from [Link]
-
Choice of base for malonic ester synthesis - Chemistry Stack Exchange. (2015, September 11). Retrieved from [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. Retrieved from [Link]
-
Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis - JoVE. (2023, April 30). Retrieved from [Link]
-
Malonic ester synthesis - Wikipedia. Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved from [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]
-
Malonic ester synthesis - Grokipedia. Retrieved from [Link]
-
Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. Retrieved from [Link]
-
Radical alkylation of carbonyl compounds with diethyl bromomalonate a - ResearchGate. Retrieved from [Link]
-
Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - Frontiers. (2023, June 7). Retrieved from [Link]
- Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents.
-
The Alkylation of Malonic Ester - ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]
-
Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution - PubMed. Retrieved from [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. (2023, March 14). Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved from [Link]
-
22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]
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Preventing epimerization in Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the handling and reaction of this compound, with a specific focus on preventing epimerization. As a key building block in medicinal chemistry, maintaining its stereochemical integrity is paramount.[1][2][3]
Troubleshooting Guide: Preventing Epimerization
Epimerization at the C3 position of the azetidine ring is a critical issue that can lead to a loss of stereochemical purity and impact the efficacy of downstream compounds. The primary cause is the abstraction of the acidic methine proton on the malonate moiety, which is exacerbated by basic conditions.[4]
Issue 1: Loss of Enantiomeric Excess During a Base-Catalyzed Alkylation Reaction
Scenario: You are performing an alkylation on the malonate moiety using a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and an alkyl halide. Chiral HPLC analysis of your product shows a mixture of diastereomers, indicating epimerization has occurred.
Probable Cause: The strong base required for deprotonating the malonate also facilitates the deprotonation and subsequent reprotonation of the chiral center at the azetidine C3 position, leading to racemization.[5][6][7] The prolonged exposure to basic conditions, especially at elevated temperatures, increases the rate of epimerization.
Solutions & Methodologies:
1. Optimization of Base and Temperature:
-
Rationale: The choice of base and reaction temperature are critical factors. A less hindered, strong base at low temperatures can favor the desired deprotonation of the malonate over the chiral center.
-
Protocol:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Stir the reaction at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify by flash column chromatography.[8]
-
2. Use of Phase-Transfer Catalysis:
-
Rationale: Phase-transfer catalysis can allow for the use of milder bases (e.g., K₂CO₃) and lower reaction temperatures, thereby minimizing the risk of epimerization.
-
Protocol:
-
In a round-bottom flask, combine the azetidine malonate, alkyl halide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Add a biphasic solvent system, such as toluene/water.
-
Add a mild inorganic base like potassium carbonate (K₂CO₃).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
| Parameter | Standard Conditions | Recommended Conditions |
| Base | NaH, t-BuOK | LDA, LHMDS, K₂CO₃ (with PTC) |
| Temperature | 0 °C to RT | -78 °C to RT |
| Solvent | THF, DMF | Anhydrous THF, Toluene/H₂O (with PTC) |
| Quenching Agent | H₂O | Saturated aq. NH₄Cl |
Issue 2: Epimerization During Ester Hydrolysis
Scenario: You are attempting to hydrolyze the diethyl esters of the malonate to the corresponding diacid using standard saponification conditions (e.g., NaOH or KOH in MeOH/H₂O) and observe significant epimerization in the final product.
Probable Cause: The basic conditions required for ester hydrolysis are a primary driver of epimerization at the adjacent chiral center.[9]
Solutions & Methodologies:
1. Acid-Catalyzed Hydrolysis:
-
Rationale: Switching to acidic conditions can prevent the formation of the enolate intermediate that leads to epimerization.[9]
-
Protocol:
-
Dissolve the diethyl malonate derivative in a mixture of a strong acid and an organic cosolvent (e.g., 6M HCl in 1,4-dioxane).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
The resulting diacid can often be used directly or purified by recrystallization.
-
2. Enzymatic Hydrolysis:
-
Rationale: Enzymes, such as lipases, can offer high selectivity and operate under mild pH and temperature conditions, thus preserving the stereochemical integrity of the substrate.
-
Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Disperse the azetidine malonate in the buffer. An organic co-solvent like DMSO or acetone may be used in small amounts to aid solubility.
-
Add a suitable lipase (e.g., from Candida antarctica or Aspergillus oryzae).
-
Stir the mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction.
-
Upon completion, acidify the mixture to protonate the diacid and extract with an organic solvent.
-
Dry and concentrate the organic layer to obtain the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization for this compound?
A1: The epimerization of this compound proceeds through a base-catalyzed deprotonation-reprotonation mechanism.[5][7] The methine proton (the hydrogen on the carbon atom to which the azetidine ring and the two ester groups are attached) is acidic due to the electron-withdrawing nature of the adjacent carbonyl groups.[4] In the presence of a base, this proton is abstracted to form a planar enolate intermediate. Subsequent reprotonation of this achiral enolate can occur from either face, leading to a mixture of stereoisomers and thus, a loss of stereochemical purity.
Caption: Base-catalyzed epimerization mechanism.
Q2: How does the tert-butoxycarbonyl (Boc) protecting group influence the stability of the chiral center?
A2: The Boc protecting group on the azetidine nitrogen generally provides steric bulk, which can help to shield the chiral center to some extent.[10] However, its primary electronic effect is electron-withdrawing, which can slightly increase the acidity of the protons on the azetidine ring itself. The main driver for epimerization remains the acidity of the malonate proton. The stability of the Boc group itself can be a concern under strongly acidic conditions used for ester hydrolysis.
Q3: Are there alternative synthetic routes to derivatives of this compound that avoid epimerization-prone steps?
A3: Yes, several strategies can be employed. One approach is to introduce the desired substituent on the malonate before coupling it to the azetidine precursor. Another method involves using milder reaction conditions, such as those facilitated by photoredox catalysis or enzymatic transformations, which often proceed with high stereoselectivity. For instance, an enantioselective synthesis could build the chiral center with the desired stereochemistry from the outset, rather than relying on the stereochemical integrity of a pre-existing chiral center during subsequent reactions.
Caption: Troubleshooting workflow for epimerization.
References
-
Scribd. Acid and Base Catalyzed Reactions of Active Methylene Compounds. Available from: [Link]
-
Jadhav, P.D., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. Available from: [Link]
-
Chalyk, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available from: [Link]
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ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]
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Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. Synthesis of methylene malonates substantially free of impurities.
-
Kim, Y. S. (2002). Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. Journal of Biochemistry and Molecular Biology. Available from: [Link]
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Borbély, A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Obach, R. S., et al. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Chemical Research in Toxicology. Available from: [Link]
-
Nature. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Available from: [Link]
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ResearchGate. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. Available from: [Link]
-
Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]
-
eGyanKosh. ACTIVE METHYLENE COMPOUNDS. Available from: [Link]
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Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Available from: [Link]
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Chemistry LibreTexts. 10.7: Enzyme Inhibition. Available from: [Link]
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Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal. Available from: [Link]
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Davies, S. G., et al. (2015). Stereoselective Formation of Quaternary Stereogenic Centers via Alkylation of α-substituted Malonate-Imidazolidinones. The Journal of Organic Chemistry. Available from: [Link]
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Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available from: [Link]
- Google Patents. Synthesis of azetidine derivatives.
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Madsen, K. K., et al. (2011). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
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Abd-El-Aziz, A. S., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics. Available from: [Link]
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ResearchGate. (PDF) Epimerases: Structure, function and mechanism. Available from: [Link]
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Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
-
PubChem. Diethyl 2-((tert-butoxycarbonyl)amino)malonate. Available from: [Link]
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Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]
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Chemistry LibreTexts. 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Available from: [Link]
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Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Chad's Prep. 20.12 Retrosynthesis with Carboxylic Acids / Acid Derivatives. Available from: [Link]
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Kolodziej, A. F., et al. (1996). Stereoselective synthesis of P-chiral phosphorus compounds from N-tert-butoxycarbonyl amino acids. Inorganica Chimica Acta. Available from: [Link]
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Chemistry LibreTexts. 12.3: Isomerization at the α-Carbon. Available from: [Link]
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Chemistry LibreTexts. 22: Carbonyl Alpha-Substitution Reactions. Available from: [Link]
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McMurry, J. 22: Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Available from: [Link]
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ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
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Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. Available from: [Link]
-
Rapi, Z., et al. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Identification and removal of impurities from Diethyl 2-(1-Boc-azetidin-3-yl)malonate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diethyl 2-(1-Boc-azetidin-3-yl)malonate. This guide is designed to provide expert advice and practical solutions for the identification and removal of impurities associated with this critical building block. As Senior Application Scientists, we understand that purity is paramount to the success of your research and development efforts. This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Understanding Potential Impurities and Their Origins
A robust purification strategy begins with understanding the potential impurities. The synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate typically involves the nucleophilic substitution of a suitable leaving group on the azetidine ring (e.g., tosylate, mesylate, or halide) with the enolate of diethyl malonate. Impurities can arise from this primary reaction, subsequent work-up steps, or degradation.
Q: What are the most common impurities I should expect to find in my crude product?
A: Based on the common synthetic routes, impurities can be categorized into several classes. It is crucial to anticipate these to develop an effective analytical and purification plan.
-
Unreacted Starting Materials: The most common impurities are the materials you started with. These include the activated N-Boc-azetidine precursor (e.g., 1-Boc-3-tosyloxyazetidine) and diethyl malonate.[1] Their presence is often due to incomplete reaction.
-
Dialkylation Byproduct: Diethyl malonate has two acidic protons and can potentially react with two molecules of the azetidine electrophile. This results in the formation of a symmetrical dialkylated byproduct, which can be challenging to separate.
-
Deprotection Products: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[2][3] Trace amounts of acid during the reaction or work-up can lead to the formation of the deprotected amine, Diethyl 2-(azetidin-3-yl)malonate.
-
Solvent and Reagent Residues: Residual solvents used in the reaction (e.g., THF, DMF) and reagents from the work-up (e.g., salts) are common.
-
Degradation Products: The strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, although this is less common with the stabilizing Boc group.[4]
Section 2: Analytical Methods for Impurity Identification
Accurate identification of impurities is a prerequisite for their effective removal. A multi-technique approach is often necessary for a comprehensive purity assessment.[5][6]
Q: Which analytical techniques are best for assessing the purity of my sample?
A: A combination of chromatographic and spectroscopic methods will provide the most complete picture of your sample's purity.
| Analytical Technique | Purpose & Key Insights |
| Thin-Layer Chromatography (TLC) | Initial Purity Assessment & Method Development: Provides a quick, qualitative assessment of the number of components in your mixture. Essential for developing the optimal solvent system for column chromatography.[7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Analysis: The gold standard for determining the purity percentage of your main product and quantifying impurities.[5] A reversed-phase C18 column is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification: Confirms the molecular weight of your desired product and provides molecular weights for the unknown impurity peaks observed in the HPLC chromatogram, aiding in their structural elucidation.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Impurity ID: Confirms the structure of the final product. Can help identify and quantify impurities if their characteristic peaks are resolved from the product signals.[8] |
| Gas Chromatography (GC) | Residual Solvent Analysis: The primary method for identifying and quantifying volatile impurities, such as residual reaction solvents (e.g., THF, Toluene, DMF).[9] |
Section 3: Purification Strategies and Troubleshooting
This section provides detailed protocols and troubleshooting advice for removing the identified impurities. The most common and effective method for this compound is silica gel column chromatography.
Q: My crude product contains unreacted starting materials and a few unknown spots on TLC. What is the general purification protocol?
A: A standard aqueous work-up followed by flash column chromatography is the most effective strategy.
Step-by-Step General Purification Protocol
-
Aqueous Work-Up:
-
Rationale: To remove inorganic salts and highly polar, water-soluble impurities.
-
Procedure:
-
Quench the reaction mixture carefully (e.g., with water or saturated NH₄Cl if a strong base like NaH was used).
-
Transfer the mixture to a separatory funnel and dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[10]
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water.
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
-
-
-
Flash Column Chromatography:
-
Rationale: To separate compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[11]
-
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A good target is to achieve an Rf value of 0.2-0.3 for the desired product. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly stronger solvent (like dichloromethane) and load it carefully onto the top of the silica bed.
-
Elution: Begin elution with the determined solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A gradient of 10% to 50% ethyl acetate in hexane is often effective.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
-
-
Troubleshooting Guide for Flash Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (spots overlap) | Incorrect Solvent System: The polarity difference between your eluent and compounds is not optimal. | Re-optimize with TLC: Find a solvent system that provides a greater ΔRf between your product and the impurity. If impurities are very close, consider a less polar solvent system to increase retention and improve separation.[11] |
| Product Won't Elute from Column | Eluent is Too Nonpolar: The solvent is not strong enough to move the compound down the column. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[11] |
| Product Elutes Too Quickly (at solvent front) | Eluent is Too Polar: The compound has a very low affinity for the silica in the chosen solvent system. | Decrease Eluent Polarity: Start with a much higher percentage of the nonpolar solvent (e.g., hexane). |
| Streaking or Tailing of Spots on TLC/Column | Sample Overload: Too much crude material was loaded onto the column. Compound is Acidic/Basic: The malonate ester can be slightly acidic, interacting strongly with silica. | Reduce Sample Load: Use a larger column or less sample. Modify Mobile Phase: Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds, a little acetic acid can help. For basic impurities (like the deprotected amine), adding triethylamine can improve peak shape.[7] |
Section 4: Frequently Asked Questions (FAQs)
Q: How can I remove unreacted diethyl malonate? It's very polar and sometimes tricky to separate.
A: Unreacted diethyl malonate (DEM) can often be removed with a specific aqueous wash. After the initial work-up, perform an additional wash of the organic layer with a cold, dilute aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 M). This will deprotonate the acidic DEM, forming the sodium salt which is highly water-soluble and will partition into the aqueous layer. Caution: This should be done carefully and at low temperatures to avoid potential hydrolysis of your product's ester groups. Immediately follow with a water wash to remove any residual NaOH before drying.
Q: I suspect I have the Boc-deprotected impurity. How does this affect purification?
A: The deprotected amine is significantly more polar than your Boc-protected product due to the free secondary amine. It will have a much lower Rf value on TLC (often staying at the baseline in standard hexane/ethyl acetate systems). It should be easily separable by column chromatography, as it will remain strongly adsorbed to the silica gel while your product elutes. If you specifically want to remove it, a wash with dilute aqueous acid (e.g., 1 M HCl) can protonate the amine, making it water-soluble.[10] However, this risks partial deprotection of your desired product. Sticking to chromatography is the safer, recommended method.
Q: What is the best way to store the purified Diethyl 2-(1-Boc-azetidin-3-yl)malonate?
A: The compound should be stored in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and acidic vapors, which could potentially hydrolyze the esters or cleave the Boc-group over time.
Q: My final product looks pure by TLC, but the NMR spectrum shows residual ethyl acetate. How do I remove it?
A: Residual solvents can be stubborn. The best method is to dissolve the product in a minimal amount of a different, more volatile solvent (like dichloromethane) and re-concentrate it on the rotary evaporator. For very persistent solvents, placing the sample under high vacuum for several hours is effective.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Al-Rawashdeh, N. A. F. (2012). Malonates in Cyclocondensation Reactions. Molecules, 17(12), 14338-14374. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-263. Retrieved from [Link]
- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
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- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Purification [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, a key building block in medicinal chemistry. Beyond a simple data sheet, this document offers a comparative perspective, weighing the strengths and limitations of NMR against alternative analytical methodologies for the comprehensive characterization of this and structurally related molecules.
Introduction to this compound and the Imperative of Structural Verification
This compound (CAS No. 183062-95-5) is a versatile synthetic intermediate incorporating a strained azetidine ring, a common motif in pharmacologically active compounds.[1] The presence of multiple functional groups—a carbamate, two esters, and the heterocyclic azetidine ring—necessitates a robust analytical approach to confirm its identity and purity. While several techniques can provide elemental composition and molecular weight, NMR spectroscopy remains the gold standard for unambiguous structural elucidation in solution.
This guide will first delve into the predicted ¹H and ¹³C NMR spectra of the title compound, offering a rationale for the expected chemical shifts and coupling patterns. Subsequently, we will explore alternative and complementary analytical techniques, providing a holistic view of a comprehensive characterization workflow.
Part 1: In-Depth NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative, revealing the chemical environment and connectivity of hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (Azetidine CH₂) | ~4.1 - 4.3 | Triplet (t) | 2H | Protons on the carbon adjacent to the nitrogen are deshielded. |
| H-b (Azetidine CH₂) | ~3.8 - 4.0 | Triplet (t) | 2H | Shielded relative to H-a due to being further from the electron-withdrawing nitrogen. |
| H-c (Azetidine CH) | ~3.2 - 3.5 | Multiplet (m) | 1H | Methine proton of the azetidine ring, coupled to adjacent CH₂ groups. |
| H-d (Malonate CH) | ~3.6 - 3.8 | Doublet (d) | 1H | Methine proton of the malonate, coupled to the azetidine CH. |
| H-e (Ester CH₂) | ~4.2 | Quartet (q) | 4H | Methylene protons of the ethyl esters, coupled to the methyl protons. |
| H-f (Ester CH₃) | ~1.2 - 1.3 | Triplet (t) | 6H | Methyl protons of the ethyl esters, coupled to the methylene protons. |
| H-g (Boc CH₃) | ~1.45 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~168 - 170 | Carbonyl carbons of the ester groups are highly deshielded. |
| C=O (Boc) | ~155 - 157 | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |
| C-q (Boc) | ~80 - 82 | Quaternary carbon of the tert-butyl group. |
| CH₂ (Ester) | ~61 - 63 | Methylene carbons of the ethyl esters. |
| CH₂ (Azetidine) | ~55 - 58 | Methylene carbons of the azetidine ring. |
| CH (Malonate) | ~50 - 53 | Methine carbon of the malonate. |
| CH (Azetidine) | ~35 - 38 | Methine carbon of the azetidine ring. |
| CH₃ (Boc) | ~28 - 30 | Methyl carbons of the tert-butyl group. |
| CH₃ (Ester) | ~14 - 15 | Methyl carbons of the ethyl esters. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Visualization of Key Structural Features and NMR Logic
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(1-Boc-azetidin-3-yl)malonate and Alternative Analytical Approaches
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Diethyl 2-(1-Boc-azetidin-3-yl)malonate, a key building block in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. Furthermore, we will compare the insights derived from mass spectrometry with those from alternative analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals.
Introduction: The Structural Context of Fragmentation
Diethyl 2-(1-Boc-azetidin-3-yl)malonate (Molecular Formula: C₁₅H₂₅NO₆, Molecular Weight: 315.36 g/mol ) is a molecule comprised of three key structural motifs that dictate its fragmentation behavior: a tert-butyloxycarbonyl (Boc) protecting group, a strained four-membered azetidine ring, and a diethyl malonate substituent.[1] The lability of the Boc group, the inherent ring strain of the azetidine, and the ester functionalities of the malonate moiety each provide predictable cleavage points under common ionization conditions such as Electrospray Ionization (ESI).
Predicted Mass Spectrometry Fragmentation Pattern
Key Fragmentation Pathways:
-
Loss of Isobutene: The most characteristic fragmentation of Boc-protected amines involves the neutral loss of isobutene (C₄H₈, 56.11 Da).[4] This occurs via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate which can then readily decarboxylate.[6][7][8]
-
Loss of the entire Boc group: Subsequent or concerted loss of carbon dioxide (CO₂, 44.01 Da) from the carbamic acid intermediate leads to the loss of the entire Boc group as isobutene and CO₂ (100.12 Da total).
-
Formation of the tert-Butyl Cation: A common pathway, especially under higher energy conditions, is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57.07.[2][9]
-
Azetidine Ring Cleavage: The strained four-membered azetidine ring is susceptible to fragmentation.[10] Cleavage of the C-C bonds within the ring can lead to various smaller fragments, though this is often preceded by the more facile loss of the Boc group.
-
Malonate Ester Fragmentations: The diethyl malonate moiety can undergo typical ester fragmentations, such as the loss of an ethoxy group (-OC₂H₅, 45.06 Da) or an ethoxycarbonyl group (-COOC₂H₅, 73.07 Da).[11]
The predicted major fragmentation pathways are illustrated in the diagram below:
Caption: Predicted major fragmentation pathways of protonated Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
Summary of Predicted Key Ions:
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule | [C₁₅H₂₅NO₆ + H]⁺ | 316.17 |
| Loss of Isobutene | [M+H - C₄H₈]⁺ | 260.11 |
| Loss of Boc Group | [M+H - C₅H₈O₂]⁺ | 216.09 |
| tert-Butyl Cation | [C₄H₉]⁺ | 57.07 |
Experimental Protocol for ESI-MS/MS Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis on a quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended.
I. Sample Preparation
-
Prepare a 1 mg/mL stock solution of Diethyl 2-(1-Boc-azetidin-3-yl)malonate in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.
II. Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The presence of a basic nitrogen in the azetidine ring makes it amenable to protonation. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Cone Voltage | 30 V | A moderate cone voltage helps to desolvate the ions without inducing excessive in-source fragmentation. |
| Source Temperature | 120 °C | Facilitates solvent evaporation. |
| Desolvation Gas Flow | 600 L/hr | Aids in the desolvation of ions. |
| Desolvation Temp | 350 °C | Ensures complete solvent removal before ions enter the mass analyzer. |
| MS Scan Range | m/z 50-500 | Covers the expected range for the parent ion and its major fragments. |
| MS/MS Collision Energy | Ramped 10-40 eV | A ramped collision energy allows for the observation of both low-energy (e.g., loss of isobutene) and high-energy (e.g., ring cleavage) fragmentations in a single experiment. |
III. Data Acquisition and Analysis
-
Infuse the prepared sample into the ESI source at a flow rate of 10 µL/min.
-
Acquire full scan MS data to confirm the presence of the protonated parent ion at m/z 316.17.
-
Perform targeted MS/MS on the parent ion (m/z 316.17) to generate the fragmentation spectrum.
-
Analyze the resulting spectrum to identify fragment ions and compare them to the predicted values.
The experimental workflow is depicted in the following diagram:
Caption: Workflow for the ESI-MS/MS analysis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for confirming molecular weight and elucidating fragmentation pathways, it is often used in conjunction with other analytical techniques for unambiguous structure confirmation.
| Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and provides structural information through fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS) for mixture analysis. | Does not provide detailed stereochemical or connectivity information on its own. Isomeric compounds can be difficult to distinguish without careful MS/MS analysis. |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a characteristic singlet at ~1.4 ppm, integrating to 9H), the diethyl ester groups, and protons on the azetidine ring. Provides detailed connectivity information through spin-spin coupling. | Quantitative, provides unambiguous structural information about the entire molecule. | Requires a relatively pure sample and larger sample quantities compared to MS. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the quaternary and methyl carbons of the Boc group, the carbonyl carbons of the esters and carbamate, and the carbons of the azetidine ring. | Provides direct evidence of the carbon skeleton. | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups, such as the C=O stretch of the carbamate (~1690 cm⁻¹) and the esters (~1730 cm⁻¹). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
In practice, a combination of mass spectrometry and NMR spectroscopy provides the most comprehensive characterization of Diethyl 2-(1-Boc-azetidin-3-yl)malonate. Mass spectrometry rapidly confirms the successful incorporation of the Boc group by verifying the correct molecular weight, while NMR provides detailed structural proof, confirming the connectivity of all atoms in the molecule.
Conclusion
The mass spectrometry fragmentation of Diethyl 2-(1-Boc-azetidin-3-yl)malonate is predicted to be dominated by the characteristic losses from the Boc protecting group, yielding prominent fragment ions corresponding to the loss of isobutene and the complete Boc moiety. This makes mass spectrometry an excellent tool for quickly verifying the success of a Boc-protection reaction. For complete and unambiguous structural elucidation, a combined analytical approach utilizing both mass spectrometry and NMR spectroscopy is the most rigorous and scientifically sound strategy. This guide provides the foundational knowledge for interpreting the mass spectral data of this compound and for designing appropriate analytical workflows in a research and development setting.
References
-
mzCloud. Diethyl malonate. [Link]
-
PubChem. Diethyl Malonate | C7H12O4 | CID 7761. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
-
National Institute of Standards and Technology. Diethyl malonate - the NIST WebBook. [Link]
-
PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
ACS Publications. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. [Link]
-
National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
-
ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]
-
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-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
PubChem. Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
PubMed. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. [Link]
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A Researcher's Guide to the Structural Elucidation of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate Derivatives: A Comparative Crystallographic Approach
For drug development professionals and medicinal chemists, understanding the three-dimensional structure of a molecule is paramount. It dictates how a compound will interact with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. X-ray crystallography remains the gold standard for obtaining this atomic-level insight. This guide provides a comprehensive overview of the experimental workflow for determining and comparing the crystal structures of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate and its derivatives, key building blocks in modern drug discovery.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular scaffold in medicinal chemistry.[1] Its strained ring system offers a unique conformational rigidity that can be exploited to orient substituents in well-defined vectors, leading to improved binding affinity and metabolic stability. When coupled with the versatile diethyl malonate group, these molecules become powerful intermediates for creating complex molecular architectures.
The Strategic Importance of Crystallographic Data
Why is obtaining the crystal structure of these malonate derivatives so crucial? The answer lies in the concept of structure-activity relationships (SAR). By synthesizing a series of derivatives—perhaps by modifying a substituent on the azetidine ring or altering the ester groups of the malonate—and determining their crystal structures, researchers can:
-
Visualize Binding Conformations: Understand how subtle chemical changes impact the molecule's preferred shape.
-
Analyze Intermolecular Interactions: Observe how molecules pack in a crystal lattice, which can provide insights into potential protein-ligand interactions.
-
Correlate Structure with Physicochemical Properties: Relate solid-state conformation to properties like solubility and melting point.
-
Inform Computational Modeling: Provide experimental data to validate and refine computational models for drug design.
Experimental Workflow: From Synthesis to Structure
The following sections detail the necessary steps to obtain high-quality crystals of this compound derivatives suitable for X-ray diffraction.
Part 1: Synthesis and Purification
The synthesis of the title compound and its derivatives can be achieved through several established routes. A common approach involves the nucleophilic substitution of a suitable azetidine precursor with diethyl malonate.
Diagram of Synthetic Pathway:
Caption: Synthetic route to the target compound.
Detailed Protocol:
-
Activation of the Azetidine Precursor: To a solution of 1-(tert-butoxycarbonyl)azetidin-3-ol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride. Stir the reaction until completion, as monitored by thin-layer chromatography (TLC).
-
Nucleophilic Substitution: In a separate flask, add sodium hydride to a solution of diethyl malonate in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to generate the enolate. To this, add the activated azetidine precursor from the previous step. Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques should be screened.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.
Diagram of Crystallization Workflow:
Caption: Screening for optimal crystallization conditions.
Part 3: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Comparative Analysis of Crystallographic Data
With a series of derivatives, a comparative table of their crystallographic data can be constructed. This allows for a systematic analysis of how structural modifications influence the molecule's geometry.
Table 1: Hypothetical Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (Parent) | Derivative 2 (e.g., 3'-fluoro) | Derivative 3 (e.g., N-benzyl) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a (Å) | 9.82 | 8.54 | 7.91 |
| b (Å) | 13.56 | 14.23 | 10.34 |
| c (Å) | 19.72 | 20.11 | 11.56 |
| β (º) | 102.35 | 90 | 95.67 |
| Volume (ų) | 2565.5 | 2445.8 | 942.3 |
| Key Bond Length (C-N, Å) | 1.48 | 1.47 | 1.49 |
| Key Bond Angle (C-N-C, º) | 89.5 | 89.7 | 89.3 |
| Key Torsion Angle (º) | -175.4 | 178.2 | -170.1 |
Note: Data for the parent compound is adapted from a related diethyl malonate derivative for illustrative purposes.[2][3]
Interpreting the Data:
-
Unit Cell Parameters (a, b, c, β): These define the size and shape of the repeating unit in the crystal. Changes in these parameters indicate different crystal packing arrangements, which can be influenced by intermolecular interactions.
-
Bond Lengths and Angles: Small changes in these values can reveal electronic effects of different substituents. For example, an electron-withdrawing group might shorten adjacent bonds.
-
Torsion Angles: These describe the conformation of rotatable bonds and are crucial for understanding the overall shape of the molecule.
Conclusion
The structural characterization of this compound derivatives through X-ray crystallography provides invaluable data for rational drug design. By following a systematic approach of synthesis, crystallization, and data analysis, researchers can build a comprehensive understanding of the structure-activity relationships within a chemical series. This guide provides a foundational workflow to empower scientists in their pursuit of novel therapeutics.
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ResearchGate. (2017). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]
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Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. CHIMIA International Journal for Chemistry, 65(11), 854-857. [Link]
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Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]
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Harter, A. G., et al. (2021). Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]
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Gáspár, M., et al. (2015). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o748–o749. [Link]
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Comparative Guide to Synthetic Equivalents of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon parent molecules, such as enhanced metabolic stability, improved solubility, and reduced lipophilicity.[1] Specifically, 3-substituted azetidines are pivotal building blocks for introducing diverse functionalities to modulate biological activity.[1] Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5) is a key intermediate, providing a versatile handle for further chemical elaboration.[2][3] This guide offers a comparative analysis of alternative synthetic equivalents and routes to this valuable compound, providing researchers and drug development professionals with a practical toolkit to navigate synthetic challenges and opportunities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Standard Synthetic Route: Alkylation of Diethyl Malonate
The most direct and commonly employed synthesis of the target compound involves the SN2 alkylation of a diethyl malonate enolate with a suitable 1-Boc-azetidin-3-yl electrophile, typically bearing a tosylate or mesylate leaving group.
The high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) facilitates its deprotonation with a moderately strong base, such as sodium ethoxide, to generate a stable enolate.[4][5] This enolate then acts as a potent nucleophile, displacing a leaving group on the azetidine ring.[4]
Challenges with the Standard Route
While conceptually straightforward, this method can present challenges:
-
Precursor Availability: The synthesis of the azetidine electrophile can be multi-stepped and may suffer from low yields.
-
Competing Reactions: Elimination reactions can compete with the desired substitution, particularly if the base is sterically hindered or if the reaction temperature is not carefully controlled.[1]
-
Scalability: While scalable, the process may require large volumes of solvent and careful control of reaction conditions to ensure safety and reproducibility.[6]
Alternative Synthetic Equivalents and Methodologies
To overcome the limitations of the standard route, several alternative strategies have been developed. These alternatives focus on different starting materials and reaction pathways to access the target molecule or its functional equivalents.
Alternative 1: The Wittig Approach from 1-Boc-azetidin-3-one
A powerful alternative commences with the readily available 1-Boc-azetidin-3-one.[7] This approach utilizes the classic Wittig reaction to form the crucial carbon-carbon double bond, which is then reduced to the desired single bond.[8][9]
Synthetic Strategy: The Wittig reaction provides a reliable method for converting ketones into alkenes.[9][10] The ylide is typically generated in situ from a phosphonium salt and a strong base.[11][12] The resulting α,β-unsaturated ester can then be reduced to the saturated malonate derivative.
Experimental Protocol: Wittig Reaction and Reduction
-
Ylide Formation: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Allow the mixture to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: Cool the resulting ylide solution back to 0 °C and add a solution of 1-Boc-azetidin-3-one (1.0 eq) in THF dropwise. Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Reduction: The purified unsaturated ester is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under an atmosphere of hydrogen (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.
Diagram of the Wittig Approach
Caption: Synthetic workflow for the Wittig approach.
Alternative 2: Michael Addition to a Methylene Azetidine Intermediate
This strategy involves the conjugate addition of a malonate nucleophile to an α,β-unsaturated system, specifically a 1-Boc-3-methyleneazetidine derivative.
Synthetic Strategy: The key intermediate, 1-Boc-3-methyleneazetidine, can be generated in situ from a suitable precursor. The Michael addition of diethyl malonate, catalyzed by a base, then affords the target compound.[13] This method is highly efficient for forming carbon-carbon bonds.[14][15][16]
Experimental Protocol: Michael Addition
-
Preparation of the Michael Acceptor: 1-Boc-3-((methylsulfonyl)oxy)azetidine (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Potassium tert-butoxide (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature for 2 hours to generate the 1-Boc-3-methyleneazetidine in situ.
-
Michael Addition: In a separate flask, diethyl malonate (1.5 eq) is added to a solution of sodium ethoxide (1.5 eq) in ethanol at 0 °C and stirred for 30 minutes. The solution of the in situ generated methylene azetidine is then added dropwise to this malonate enolate solution. The reaction mixture is stirred at room temperature for 18 hours.
-
Work-up: The reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.
Diagram of the Michael Addition Approach
Caption: Synthetic workflow for the Michael addition approach.
Alternative 3: Rhodium-Catalyzed Carboxylation
For a more modern and atom-economical approach, transition metal-catalyzed reactions offer a compelling alternative. A rhodium-catalyzed carboxylation of a 1-Boc-3-methyleneazetidine intermediate can directly introduce the malonate functionality.
Synthetic Strategy: Rhodium(III) catalysts are known to facilitate a variety of C-H functionalization and carboxylation reactions.[17][18][19] In this proposed route, a rhodium catalyst could coordinate to the exocyclic double bond of 1-Boc-3-methyleneazetidine, followed by a carboxylation cascade with a suitable C1 source to generate the malonate moiety. While this specific transformation may be less documented, the principles of rhodium catalysis suggest its feasibility.
Comparative Analysis
| Parameter | Standard Alkylation | Wittig Approach | Michael Addition |
| Starting Material Availability | Azetidine electrophile can be challenging to synthesize. | 1-Boc-azetidin-3-one is commercially available.[7] | Azetidine precursor for the methylene intermediate is required. |
| Number of Steps | Typically 2-3 steps from a common precursor. | 2 steps from the azetidinone. | 2 steps from a suitable azetidine precursor. |
| Yields | Moderate to good, but can be variable. | Generally good to high yields. | Good to high yields. |
| Scalability | Can be challenging due to competing reactions. | Generally scalable with good control. | Scalable, with in situ generation being advantageous. |
| Key Advantages | Direct and well-established. | Utilizes a readily available starting material. | High efficiency in C-C bond formation. |
| Potential Drawbacks | Potential for elimination side products. | Use of stoichiometric phosphonium ylide. | In situ generation of the Michael acceptor can be sensitive. |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The standard alkylation method remains a viable option, particularly for smaller-scale syntheses where the precursor is accessible. However, for improved efficiency, scalability, and utilization of more readily available starting materials, the Wittig approach from 1-Boc-azetidin-3-one presents a highly attractive alternative. The Michael addition route also offers a robust and high-yielding pathway, especially when the in situ generation of the methylene azetidine intermediate is optimized. The exploration of transition-metal-catalyzed methods, such as rhodium-catalyzed carboxylation, represents a promising frontier for further innovation in the synthesis of these valuable azetidine building blocks.
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A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
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A Comparative Guide: Unlocking a Superior Pharmacokinetic Profile with Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Introduction: The Strategic Choice of a Saturated Heterocycle in Drug Design
In the landscape of modern medicinal chemistry, the selection of small, saturated heterocyclic scaffolds is a critical decision that profoundly influences the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) profile of a drug candidate. Among these, five-membered pyrrolidine rings are a mainstay, found in numerous approved drugs and valued for their synthetic accessibility and versatile derivatization potential[1][2]. However, the quest for molecules with enhanced "drug-likeness"—improved solubility, metabolic stability, and three-dimensional (3D) character—has brought the smaller, four-membered azetidine ring to the forefront[3][4].
This guide provides an in-depth comparison of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate, a versatile building block, against its conceptual pyrrolidine analog, Diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate. We will explore the fundamental structural and physicochemical differences that translate into tangible advantages in a drug discovery context, supported by experimental data and detailed protocols. The focus is not merely on what the differences are, but why they afford the azetidine scaffold a superior performance profile in many applications.
Structural & Physicochemical Foundations of Advantage
The seemingly subtle difference between a four- and five-membered ring introduces significant changes in geometry, electronics, and physical properties. The azetidine ring's inherent high ring strain and sp³-rich, conformationally rigid structure are the primary drivers of its favorable characteristics compared to the more flexible pyrrolidine ring[3][5].
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved HLM on ice. Prepare a master mix by diluting the HLM to a final concentration of 0.5 mg/mL in 0.5 M potassium phosphate buffer. Keep on ice.
-
Prepare working solutions of test and control compounds at 100x the final concentration (100 µM) in buffer. The final assay concentration will be 1 µM.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation (in a 96-well plate):
-
Add 98 µL of the HLM master mix to each well.
-
Add 1 µL of the 100x compound working solution to the appropriate wells.
-
Self-Validation Control: Include a "no-NADPH" control for each compound to assess non-enzymatic degradation. For these wells, add buffer instead of the NADPH solution in the next step.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 1 µL of the prepared NADPH solution. For the T=0 time point, the stopping solution should be added before the NADPH.
-
-
Reaction Quenching:
-
At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Seal the plate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples via LC-MS/MS to quantify the remaining parent compound. The amount of compound is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
Conclusion: A Strategic Upgrade for Drug Discovery Pipelines
While the pyrrolidine scaffold remains a valuable tool, this compound and related azetidine building blocks offer a clear and compelling set of advantages for overcoming common hurdles in drug development. The inherent properties of the strained four-membered ring—conformational rigidity, increased sp³ character, and reduced size—translate directly into improved metabolic stability, enhanced aqueous solubility, and the potential for novel interactions with biological targets. [3][6]For researchers and drug development professionals aiming to design candidates with superior pharmacokinetic profiles and a higher probability of clinical success, the strategic substitution of a pyrrolidine with an azetidine core is a powerful and field-proven approach.
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A Comparative Guide to the Purity Assessment of Diethyl 2-(1-Boc-azetidin-3-yl)malonate by HPLC and GC-MS
Introduction: The Critical Role of Purity in Drug Development
Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints on molecules, making it a valuable scaffold in drug design. The Boc (tert-butyloxycarbonyl) protecting group is crucial for modulating the reactivity of the azetidine nitrogen during synthetic sequences.[1] Given its role as a direct precursor to active pharmaceutical ingredients (APIs), ensuring the purity of this intermediate is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of Diethyl 2-(1-Boc-azetidin-3-yl)malonate. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceutical intermediates.
Understanding the Analyte: Physicochemical Properties and Synthetic Considerations
To develop robust analytical methods, a thorough understanding of the analyte's properties is paramount. Diethyl 2-(1-Boc-azetidin-3-yl)malonate possesses a molecular weight of 315.36 g/mol and a LogP of approximately 1.6, indicating moderate polarity.[2] Crucially, the presence of the Boc protecting group introduces thermal lability; the carbamate linkage is susceptible to cleavage at elevated temperatures, a factor that significantly influences the choice and design of the analytical method.[3][4]
The synthesis of this intermediate likely proceeds via one of two primary routes, each with its own set of potential process-related impurities:
-
Alkylation of diethyl malonate with a Boc-protected azetidine derivative: This common synthetic strategy involves the reaction of the enolate of diethyl malonate with an electrophilic azetidine, such as 1-Boc-3-tosyloxyazetidine.[5][6]
-
Boc protection of a pre-formed azetidinyl malonate: In this approach, the azetidine ring is first coupled with diethyl malonate, followed by the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O).[7]
Based on these synthetic pathways, a profile of potential impurities can be anticipated. These impurities must be effectively separated and quantified to ensure the quality of the intermediate, in line with regulatory expectations such as those outlined in the ICH Q3A(R2) guidelines.[8][9]
Table 1: Potential Impurities in the Synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate
| Impurity Name | Structure | Origin | Analytical Challenge |
| Diethyl Malonate | CH₂(COOEt)₂ | Unreacted starting material | High volatility, may be difficult to retain on reversed-phase HPLC columns. |
| 1-Boc-azetidin-3-ol | C₉H₁₇NO₃ | Precursor to the tosylated intermediate | More polar than the final product. |
| 1-Boc-3-tosyloxyazetidine | C₁₆H₂₃NO₅S | Unreacted electrophile | Can be reactive and may degrade during analysis. |
| Diethyl 2,2-bis(1-Boc-azetidin-3-yl)malonate | C₂₄H₄₀N₂O₈ | Product of dialkylation | Higher molecular weight and less polar than the main compound. |
| Diethyl 2-(azetidin-3-yl)malonate | C₁₀H₁₇NO₄ | Deprotected intermediate | Highly polar, potential for peak tailing in reversed-phase HPLC. |
| tert-Butanol | (CH₃)₃COH | By-product of Boc protection/degradation | Highly volatile, primarily a concern for GC analysis. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[10] For Diethyl 2-(1-Boc-azetidin-3-yl)malonate, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity for good retention and separation on a non-polar stationary phase.
Rationale for Method Development
The primary goal of the HPLC method is to separate the main compound from its potential impurities. A C18 column is selected as the stationary phase due to its versatility and wide applicability. The mobile phase, a mixture of a weak acid in water and an organic solvent, is designed to achieve optimal resolution and peak shape. A gradient elution is employed to ensure that both more polar impurities (like deprotected species) and less polar impurities (like dialkylation products) are eluted with good peak symmetry within a reasonable runtime. UV detection is suitable as the ester carbonyl groups provide sufficient chromophores for detection at low wavelengths.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve approximately 25 mg of the sample in 25 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Data Interpretation and Expected Results
The main peak corresponding to Diethyl 2-(1-Boc-azetidin-3-yl)malonate is expected to elute with a retention time of approximately 8-10 minutes under these conditions. More polar impurities, such as diethyl 2-(azetidin-3-yl)malonate, will elute earlier, while less polar impurities, like the dialkylated product, will have longer retention times. The peak area of each impurity can be used to calculate its percentage relative to the main peak, providing a quantitative measure of purity.
Caption: HPLC analytical workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool with Caveats
GC-MS offers high separation efficiency and definitive identification through mass spectral data. However, its application to thermally labile molecules like Diethyl 2-(1-Boc-azetidin-3-yl)malonate requires careful consideration to avoid on-column or in-injector degradation.[3]
The Challenge of Thermal Lability
The high temperatures typically used in GC inlets (250-300 °C) can readily cause the loss of the Boc group, leading to the formation of the corresponding deprotected amine and by-products like isobutylene and carbon dioxide.[4] This degradation would result in a chromatogram that does not accurately represent the purity of the sample.
Strategies for Successful GC-MS Analysis
To overcome this challenge, two primary strategies can be employed:
-
Low-Temperature Injection Techniques: Techniques such as cool on-column injection or programmed temperature vaporization (PTV) introduce the sample into the column at a low initial temperature, which is then ramped up. This minimizes the thermal stress on the analyte, preventing degradation.
-
Derivatization: The Boc-protected amine can be chemically modified to a more thermally stable derivative before analysis. However, this adds complexity to the sample preparation and may introduce its own set of impurities. For Diethyl 2-(1-Boc-azetidin-3-yl)malonate, a direct analysis using a low-temperature injection is preferable to maintain the integrity of the analytical method.
Experimental Protocol: GC-MS Method with Cool On-Column Injection
-
Instrumentation:
-
GC-MS system equipped with a cool on-column injector and a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Cool On-Column, initial temperature 50 °C, ramped at 200 °C/min to 300 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
-
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of ethyl acetate to prepare a 1 mg/mL solution.
-
Data Interpretation and Expected Results
The total ion chromatogram (TIC) will show the separation of the components based on their volatility and interaction with the stationary phase. The mass spectrum of the main peak can be used to confirm the identity of Diethyl 2-(1-Boc-azetidin-3-yl)malonate. Characteristic fragments would include the loss of the tert-butyl group (m/z 57), the Boc group (m/z 101), and fragments corresponding to the diethyl malonate moiety.[11][12] The mass spectra of any impurity peaks can be compared against libraries and known fragmentation patterns to aid in their identification.
Caption: GC-MS analytical workflow for purity assessment.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of Diethyl 2-(1-Boc-azetidin-3-yl)malonate depends on the specific analytical needs and the available instrumentation.
Table 2: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds. Directly applicable without derivatization. | Requires special injection techniques or derivatization due to thermal lability. Better suited for volatile impurities. |
| Separation Efficiency | Good, but generally lower than capillary GC. | Excellent, providing high-resolution separation of complex mixtures. |
| Detection | UV detection is common and provides quantitative data based on chromophores. | Mass spectrometry provides structural information for definitive peak identification. |
| Quantitation | Straightforward quantitation based on peak area percentages, assuming similar response factors for related impurities. | Can provide quantitative data, but response factors can vary significantly between compounds. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Can be faster, but sample preparation (if derivatization is needed) can increase overall time. |
| Robustness | Generally robust and widely used in quality control environments. | Can be more complex to operate and maintain, especially with specialized injectors. |
Conclusion and Recommendations
For the routine purity assessment of Diethyl 2-(1-Boc-azetidin-3-yl)malonate, RP-HPLC is the recommended primary technique . Its ability to analyze the thermally labile compound directly, coupled with its robustness and straightforward quantitation, makes it highly suitable for a quality control setting. The developed HPLC method can effectively separate the main component from a wide range of potential process-related and degradation impurities.
GC-MS serves as an excellent orthogonal and confirmatory technique . Its superior separation efficiency and the structural information provided by mass spectrometry are invaluable for the identification of unknown impurities. When used with a cool on-column injection method, GC-MS can provide a detailed impurity profile, complementing the data obtained from HPLC. The use of both techniques provides a comprehensive and self-validating system for ensuring the purity of this critical pharmaceutical intermediate, in line with the principles of scientific integrity and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). YouTube. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]
-
Diethyl Malonate. PubChem. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Impurities in New Drug Substances Q3A(R2). Lejan Team. [Link]
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Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. SciELO. [Link]
-
Draw the products of the following reactions: e. diethyl malonate... Pearson+. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
Diethyl malonate. mzCloud. [Link]
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Comparative study of reaction outcomes with different protecting groups on the azetidine nitrogen
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the azetidine ring has emerged as a privileged scaffold. Its inherent ring strain and three-dimensional character offer unique conformational constraints and metabolic stability to bioactive molecules.[1] However, the reactivity of the azetidine nitrogen necessitates the use of protecting groups to modulate its nucleophilicity and achieve desired synthetic transformations. The choice of this protective "attire" is far from a trivial decision, as it profoundly influences reaction pathways, yields, and stereochemical outcomes.
This guide provides a comparative analysis of common N-protecting groups for azetidines—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), p-toluenesulfonyl (Tosyl, Ts), and 2-nitrobenzenesulfonyl (Nosyl, Ns). We will delve into the electronic and steric effects of these groups, supported by experimental data from the literature, to provide a rational framework for their selection in various synthetic contexts.
The Electronic and Steric Influence of N-Protecting Groups
The reactivity of an N-protected azetidine is a delicate interplay between the electron-donating or -withdrawing nature of the protecting group and its steric bulk. These factors dictate the nucleophilicity of the nitrogen, the electrophilicity of the ring carbons, and the accessibility of reagents to the reaction center.
| Protecting Group | Abbreviation | Class | Key Electronic Effect | Key Steric Effect |
| tert-Butoxycarbonyl | Boc | Carbamate | Electron-donating (mesomeric) | High |
| Benzyloxycarbonyl | Cbz | Carbamate | Electron-donating (mesomeric) | Moderate |
| p-Toluenesulfonyl | Tosyl (Ts) | Sulfonamide | Strongly Electron-withdrawing | Moderate |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Sulfonamide | Very Strongly Electron-withdrawing | Moderate |
Electron-donating carbamates (Boc, Cbz) increase the electron density on the nitrogen atom, which can, in turn, influence the reactivity of the azetidine ring. The Boc group, with its bulky tert-butyl substituent, exerts a significant steric hindrance around the nitrogen.
Electron-withdrawing sulfonamides (Tosyl, Nosyl) , in contrast, decrease the electron density on the nitrogen, making it less nucleophilic. This has a profound effect on the electrophilicity of the azetidine ring carbons, rendering them more susceptible to nucleophilic attack. The nosyl group is particularly electron-withdrawing due to the presence of the nitro group.[2]
Caption: Interplay of protecting group properties and their impact on azetidine reactivity.
Case Study: Nucleophilic Ring-Opening of Azetidines
The nucleophilic ring-opening of azetidines is a fundamental transformation that provides access to functionalized acyclic amines. The choice of the N-protecting group is critical in this reaction, as it governs the regioselectivity and the reaction rate.
N-Sulfonylated Azetidines: Activated for Attack
N-Tosyl and N-nosyl protected azetidines are highly activated towards nucleophilic ring-opening due to the strong electron-withdrawing nature of the sulfonyl groups. This activation makes the ring carbons more electrophilic and susceptible to attack by a wide range of nucleophiles.[2]
Comparative Data for Nucleophilic Ring-Opening of 2-Phenylazetidines
| N-Protecting Group | Nucleophile | Lewis Acid | Product | Yield (%) | Reference |
| Tosyl | Allyltrimethylsilane | BF₃·OEt₂ | γ-Amino-alkene | 85 | [2] |
| Nosyl | Allyltrimethylsilane | BF₃·OEt₂ | γ-Amino-alkene | 90 | [2] |
| Boc | Allyltrimethylsilane | BF₃·OEt₂ | No Reaction | - | [2] |
The data clearly indicates that N-sulfonylated azetidines are significantly more reactive towards nucleophilic ring-opening compared to their N-Boc counterparts under these conditions. The slightly higher yield with the nosyl group can be attributed to its greater electron-withdrawing ability compared to the tosyl group.
Caption: Activation of N-sulfonylated azetidines for nucleophilic ring-opening.
Experimental Protocol: Lewis Acid-Mediated Ring-Opening of N-Nosyl-2-phenylazetidine
This protocol is adapted from the work of Mann and coworkers.[2]
Materials:
-
N-Nosyl-2-phenylazetidine (1.0 mmol)
-
Allyltrimethylsilane (1.5 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of N-nosyl-2-phenylazetidine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add allyltrimethylsilane.
-
Slowly add BF₃·OEt₂ to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino-alkene.
Reactions at the C3 Position: The Influence of Steric Hindrance
For reactions occurring at the C3 position of the azetidine ring, the steric bulk of the N-protecting group can play a decisive role in the stereochemical outcome.
Diastereoselective Synthesis of 3-Substituted Azetidines
In the synthesis of cis-2,3-disubstituted azetidines via hydrozirconation of chiral allylic amines followed by cyclization, the N-Boc group has been shown to effectively control the stereochemistry. The bulky Boc group likely directs the incoming electrophile to the less hindered face of a metallated intermediate, leading to the observed diastereoselectivity.
Comparative Yields for the Synthesis of cis-2,3-Disubstituted N-Boc-Azetidines
| R¹ | R² | R³ | Yield (%) | Reference |
| Me | Me | H | 88 | [2] |
| Ph | H | Me | 67 | [2] |
| Et | H | Me | 58 | [2] |
While direct comparative data with other protecting groups for this specific reaction is limited in the provided search results, the principle of steric control is a fundamental concept in organic synthesis. It is plausible that less bulky protecting groups like Cbz might offer lower diastereoselectivity in such transformations.
Experimental Protocol: Synthesis of cis-N-Boc-2,3-dimethylazetidine
This protocol is based on the work of Szymoniak and coworkers.
Materials:
-
(E)-N-Boc-3-methylbut-2-en-1-amine (1.0 mmol)
-
Schwartz's reagent (Cp₂ZrHCl) (1.2 mmol)
-
Iodine (1.2 mmol)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 mL)
Procedure:
-
To a solution of (E)-N-Boc-3-methylbut-2-en-1-amine in anhydrous THF at room temperature, add Schwartz's reagent.
-
Stir the mixture for 1 hour.
-
Cool the reaction to -78 °C and add a solution of iodine in THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction to 0 °C and add NaHMDS.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection: The Final Unveiling
The choice of a protecting group is also intrinsically linked to its removal. The orthogonality of deprotection strategies is a cornerstone of modern organic synthesis, allowing for the selective unmasking of different functional groups.
Deprotection Strategies for Common N-Protecting Groups
| Protecting Group | Deprotection Conditions |
| Boc | Strong acid (e.g., TFA in DCM, HCl in dioxane)[3][4][5][6][7] |
| Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Tosyl | Strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions |
| Nosyl | Thiolates (e.g., thiophenol and K₂CO₃) |
The mild cleavage conditions for the Boc and Cbz groups make them highly attractive for the synthesis of complex molecules with sensitive functional groups. The removal of sulfonyl groups, particularly the tosyl group, often requires harsh conditions that may not be compatible with other functionalities in the molecule. The nosyl group offers an advantage over the tosyl group due to its lability towards mild nucleophilic cleavage by thiolates.
Caption: Orthogonal deprotection strategies for N-protected azetidines.
Conclusion and Recommendations
The selection of an N-protecting group for azetidine is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
For activation towards nucleophilic ring-opening , N-sulfonyl groups like Tosyl and Nosyl are the protecting groups of choice. The Nosyl group offers the advantage of milder deprotection conditions.
-
When steric control is paramount, the bulky Boc group is often the most effective choice.
-
For general synthesis and compatibility with a wide range of reaction conditions, the Boc and Cbz groups are highly versatile due to their robust nature and mild, orthogonal deprotection methods.
By understanding the interplay of electronic and steric effects, and by carefully considering the desired reaction outcome and the stability of other functional groups in the molecule, researchers can rationally select the optimal N-protecting group to navigate the fascinating and synthetically rich chemistry of azetidines.
References
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- Richardson, A. D., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
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- Fábián, L., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11337-11351.
- Parmar, D., & Percec, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2829-2845.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48755-48784.
- Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838.
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945.
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-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
- University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40), 23833-23838.
-
ResearchGate. (n.d.). Ring-opening of azetidines. Retrieved from [Link]
- Algazi, M. L. F. (1973). Nucleophilic Ring Opening Reactions of Azetidines. University of California, Davis.
- National Institutes of Health. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(10), 1389-1397.
-
ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2829-2845.
- Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133.
- IntechOpen. (2018). Azetidine Synthesis.
- National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678.
- MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2786.
- PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
-
ResearchGate. (n.d.). and N-Carboxylic Azetidine- Iminosugars as Amyloglucosidase Inhibitors: Synthesis, Glycosidase Inhibitory Activity and Molecular Docking Studies. Retrieved from [Link]
- Arkat USA, Inc. (2019). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2019(5), 1-17.
- Sci-Hub. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 64(4), 1160–1165.
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Benchmarking Efficiency in Parallel Synthesis: A Comparative Guide to Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
Introduction: The Imperative for Advanced Scaffolds in Drug Discovery
In the fast-paced realm of drug discovery, the efficiency of generating vast and diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the rapid creation of numerous compounds for high-throughput screening. The success of any parallel synthesis campaign hinges on the quality and reactivity of its fundamental building blocks. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structure and favorable pharmacokinetic properties, often conferring enhanced metabolic stability and aqueous solubility to parent molecules.[1][2]
This guide provides a comprehensive technical comparison of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate , a key building block for introducing the valuable azetidine scaffold, against structurally relevant alternatives in a simulated parallel synthesis workflow. We will delve into the chemical rationale for its anticipated efficiency, present a hypothetical yet scientifically grounded comparative dataset, and provide detailed experimental protocols to empower researchers in their library synthesis endeavors.
The Strategic Advantage of the Azetidine Moiety
The incorporation of an azetidine ring into small molecules is a strategic choice in modern medicinal chemistry.[1][3] Unlike their more common five- and six-membered counterparts, the inherent ring strain of azetidines imparts distinct conformational rigidity.[4][5] This rigidity can lead to more defined structure-activity relationships (SAR) and improved binding affinity to biological targets. Furthermore, the presence of the nitrogen atom offers a convenient handle for further functionalization, allowing for the exploration of diverse chemical space.[6] The N-Boc protecting group in the title compound offers a stable yet readily cleavable functionality, crucial for subsequent synthetic manipulations in a multi-step library synthesis.[7][8]
Comparative Analysis: A Predictive Benchmarking Study
To objectively assess the performance of this compound, we present a comparative analysis against two logical alternatives: a non-cyclic, sterically similar malonate and a more conventional cyclic malonate. This comparison is structured around a standard alkylation reaction, a fundamental transformation in parallel library synthesis.
Alternative Building Blocks:
-
Alternative 1 (Non-Cyclic Analogue): Diethyl 2-(2-(tert-butoxycarbonylamino)ethyl)malonate
-
Alternative 2 (Cyclic Analogue): Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
The rationale for selecting these alternatives is to dissect the influence of the cyclic azetidine scaffold versus a more flexible open-chain analogue and a larger, less strained cyclic counterpart on reaction efficiency.
Hypothetical Experimental Workflow
The following workflow was designed to simulate a typical parallel synthesis screening experiment.
Predicted Performance Data
The following table summarizes the anticipated outcomes of the comparative study, based on established principles of chemical reactivity and steric hindrance.
| Building Block | Average Yield (1h) | Average Yield (4h) | Average Yield (12h) | Average Purity (%) | Key Observations |
| This compound (Target) | 75% | 92% | 95% | >95% | Rapid reaction kinetics are anticipated due to the activated nature of the malonate protons and manageable steric bulk. The rigid azetidine scaffold may promote favorable reaction conformations. |
| Diethyl 2-(2-(tert-butoxycarbonylamino)ethyl)malonate (Alternative 1) | 65% | 85% | 90% | ~90% | Slower reaction rates are expected due to the greater conformational flexibility of the open chain, which may hinder optimal alignment for nucleophilic attack. Potential for side products due to the amide proton. |
| Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate (Alternative 2) | 50% | 78% | 85% | ~92% | The increased steric bulk of the piperidine ring is predicted to significantly slow the reaction rate compared to the azetidine analogue. |
Justification of Predicted Outcomes:
-
Reaction Rate: The acidity of the α-hydrogen in all three malonates is expected to be comparable. However, the steric environment surrounding the nucleophilic carbanion will be a key differentiator. The compact and rigid structure of the azetidine ring in the target compound is predicted to present less steric hindrance compared to the larger and more conformationally flexible piperidine ring of Alternative 2. The open-chain structure of Alternative 1, while less bulky than piperidine, may adopt conformations that shield the reactive center, leading to a slower reaction rate than the target compound.
-
Yield and Purity: Higher yields are anticipated for the target compound due to faster reaction kinetics, allowing for completion of the reaction in a shorter timeframe and minimizing the potential for side reactions or degradation. The potential for intramolecular side reactions is lower with the pre-formed cyclic structures compared to the more flexible open-chain alternative.
Detailed Experimental Protocol: Parallel Alkylation of Malonate Building Blocks
This protocol outlines a detailed, step-by-step methodology for the comparative alkylation experiment.
Materials:
-
This compound
-
Diethyl 2-(2-(tert-butoxycarbonylamino)ethyl)malonate
-
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Anhydrous Acetonitrile
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reagent Solutions:
-
Building Block Solutions: Prepare 0.2 M solutions of the target compound and each alternative in anhydrous acetonitrile.
-
Alkylating Agent Solution: Prepare a 0.22 M solution of benzyl bromide in anhydrous acetonitrile.
-
Base Suspension: Under an inert atmosphere, carefully suspend sodium hydride in anhydrous THF to achieve a 0.2 M concentration.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the appropriate building block solution (0.04 mmol).
-
Under an inert atmosphere, add 200 µL of the sodium hydride suspension (0.04 mmol) to each well.
-
Stir the reaction mixtures at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Alkylation Reaction:
-
Add 200 µL of the benzyl bromide solution (0.044 mmol) to each well.
-
Seal the reaction block and stir the mixtures at room temperature.
-
At specified time points (e.g., 1, 4, and 12 hours), take aliquots for analysis.
-
-
Work-up and Analysis:
-
Quench the reactions by carefully adding 100 µL of saturated aqueous ammonium chloride solution to each well.
-
Extract the products with ethyl acetate (3 x 500 µL).
-
Combine the organic layers and wash with brine (1 x 500 µL).
-
Dry the organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residues in a known volume of acetonitrile for LC-MS and UPLC analysis to determine yield and purity.
-
Visualization of the Core Chemical Transformation
The following diagram illustrates the fundamental chemical structures involved in the comparative study.
Conclusion and Future Outlook
This comparative guide, through a combination of established chemical principles and a predictive experimental framework, highlights the potential efficiency of this compound as a superior building block in parallel synthesis. Its rigid, compact structure is anticipated to facilitate rapid and clean alkylation reactions, leading to higher yields and purities compared to both acyclic and larger cyclic analogues.
For researchers and drug development professionals, the strategic selection of building blocks is a critical determinant of success in library synthesis. The insights provided herein are intended to guide the rational design of parallel synthesis campaigns, ultimately accelerating the discovery of novel therapeutic agents. Further experimental validation of these predictions will undoubtedly solidify the position of functionalized azetidines as indispensable tools in the modern medicinal chemist's arsenal.
References
-
Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(18), 3449-3463. [Link]
-
Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45694-45725. [Link]
- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2003). Azetidines in medicinal chemistry: a review. Molecular Diversity, 7(2-4), 171-186.
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring: A Peculiar Structure in Organic Chemistry. Chemical Reviews, 108(10), 3988-4035. [Link]
-
Kaur, M., & Singh, P. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(1), 59-81. [Link]
-
O'Neil, G. W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2696-2707. [Link]
-
Jonckers, T. H., van Miert, S., & Cimino, M. (2009). Malonates in Cyclocondensation Reactions. Molecules, 14(12), 5038-5060. [Link]
-
Vitale, R., & Capriati, V. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2795. [Link]
-
Beaud, R., & Drouillat, B. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2795. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. mdpi.com [mdpi.com]
Comparative Guide to the Synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate: A Cross-Validation of Experimental Approaches
Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial building blocks in contemporary medicinal chemistry. Their inherent ring strain and three-dimensional character offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Diethyl 2-(1-Boc-azetidin-3-yl)malonate is a particularly valuable intermediate, providing a versatile handle for the introduction of diverse functionalities at the 3-position of the azetidine ring, a key vector in the exploration of chemical space for novel therapeutics.
This guide provides a comparative analysis of two plausible and robust synthetic methodologies for the preparation of Diethyl 2-(1-Boc-azetidin-3-yl)malonate, designed for researchers and professionals in drug development. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a cross-validation of their respective advantages and limitations.
Methodology 1: Synthesis via Nucleophilic Substitution of a Tosylated Azetidine Intermediate
This primary and widely applicable method relies on the activation of the 3-position of the azetidine ring via tosylation of the corresponding alcohol, followed by a classical malonic ester synthesis. This approach is favored for its reliability and the commercial availability of the starting materials.
Experimental Protocol
Step 1: Reduction of 1-Boc-3-azetidinone to 1-Boc-azetidin-3-ol
-
To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water (10 volumes).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-azetidin-3-ol as a white solid, which can be used in the next step without further purification.
Step 2: Tosylation of 1-Boc-azetidin-3-ol
-
Dissolve 1-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (0.3 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford 1-Boc-3-tosyloxyazetidine.
Step 3: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol (0.5 M)), add diethyl malonate (1.2 eq) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes.
-
Add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF) to the sodium diethyl malonate solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield Diethyl 2-(1-Boc-azetidin-3-yl)malonate.
Reaction Workflow
Caption: Synthesis of the target compound via a tosylated azetidine intermediate.
Performance Metrics
| Parameter | Expected Value | Notes |
| Overall Yield | 45-60% | Dependent on purification efficiency at each step. |
| Purity | >95% | After final column chromatography. |
| Reaction Time | ~20 hours | Three distinct synthetic steps. |
| Scalability | Readily scalable | Common reagents and straightforward procedures. |
Methodology 2: Knoevenagel Condensation and Subsequent Reduction
This alternative approach involves an initial Knoevenagel condensation between 1-Boc-3-azetidinone and diethyl malonate to form an intermediate alkylidene malonate, which is then reduced to the target compound. This method avoids the use of sulfonyl chlorides and can be advantageous in certain contexts.
Experimental Protocol
Step 1: Knoevenagel Condensation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1-Boc-3-azetidinone (1.0 eq), diethyl malonate (1.5 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene (0.4 M).
-
Heat the mixture to reflux and monitor the removal of water. Continue refluxing for 6-8 hours until the starting ketone is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and wash with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain Diethyl 2-(1-Boc-azetidin-3-ylidene)malonate.
Step 2: Catalytic Hydrogenation
-
Dissolve the Diethyl 2-(1-Boc-azetidin-3-ylidene)malonate (1.0 eq) in ethanol (0.1 M).
-
Add Palladium on carbon (10 wt. %, 5 mol %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Diethyl 2-(1-Boc-azetidin-3-yl)malonate. Further purification by chromatography may be required to remove any impurities.
Reaction Workflow
Caption: Synthesis via Knoevenagel condensation and subsequent reduction.
Performance Metrics
| Parameter | Expected Value | Notes |
| Overall Yield | 40-55% | Can be influenced by the efficiency of the condensation. |
| Purity | >95% | After hydrogenation and optional chromatography. |
| Reaction Time | ~24 hours | Two-step process with a potentially long condensation time. |
| Scalability | Scalable, but requires specialized hydrogenation equipment for large scale. | The use of hydrogen gas requires appropriate safety measures. |
Comparative Analysis and Discussion
| Feature | Methodology 1 (Nucleophilic Substitution) | Methodology 2 (Knoevenagel/Reduction) |
| Reagent Handling | Requires handling of p-toluenesulfonyl chloride (a lachrymator) and sodium metal (highly reactive). | Involves catalytic hydrogenation which requires specialized equipment and handling of flammable H2 gas and pyrophoric Pd/C. |
| Versatility | The tosylated intermediate can be reacted with a variety of nucleophiles, not just diethyl malonate. | More specific to the synthesis of the malonate derivative. |
| Byproducts | Generates triethylammonium chloride and sodium tosylate salts. | The primary byproduct in the first step is water. The hydrogenation step is generally clean. |
| Control of Stereochemistry | The reaction proceeds through an SN2 mechanism, which can be relevant if a chiral starting material is used. | The hydrogenation step may offer some degree of diastereoselectivity depending on the catalyst and conditions. |
Expert Insights:
Methodology 1 represents a more traditional and arguably more versatile route. The activation of the hydroxyl group as a tosylate is a highly reliable transformation, and the subsequent malonic ester synthesis is a cornerstone of C-C bond formation. This pathway offers multiple points for purification, which can be advantageous for achieving high final purity.
Methodology 2 is an elegant alternative that avoids the use of sulfonylating agents. The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. However, driving this reaction to completion can sometimes be challenging. The subsequent hydrogenation is typically a clean and high-yielding step, but requires access to appropriate hydrogenation equipment.
The choice between these two methodologies will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the importance of avoiding certain classes of reagents. For general laboratory-scale synthesis, Methodology 1 is often preferred due to its robustness and the wide applicability of the tosylated intermediate.
Conclusion
Both methodologies presented provide viable and effective routes to Diethyl 2-(1-Boc-azetidin-3-yl)malonate. A thorough understanding of the mechanistic underpinnings and practical considerations of each approach allows the synthetic chemist to make an informed decision based on the specific requirements of their research program. The cross-validation of these experimental results underscores the importance of having multiple synthetic strategies to access key molecular building blocks in the pursuit of novel therapeutic agents.
References
While a specific, peer-reviewed publication detailing the synthesis of Diethyl 2-(1-Boc-azetidin-3-yl)malonate (CAS 183062-95-5) was not identified during the literature survey, the presented methodologies are based on well-established and fundamental organic reactions. The following references provide authoritative information on the key transformations discussed.
-
Malonic Ester Synthesis: For a comprehensive overview of the malonic ester synthesis, including reaction conditions and mechanisms, please refer to standard organic chemistry textbooks or review articles on the topic. A relevant online resource is the Chemistry LibreTexts page on the Alkylation of Enolate Ions.
-
Synthesis of Azetidines: For a review of synthetic methods for constructing the azetidine ring, which provides context for the manipulation of azetidine-based starting materials, see: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.
- Knoevenagel Condensation: For a detailed description and examples of the Knoevenagel condensation, a fundamental reaction in organic synthesis, please consult established organic chemistry liter
- Catalytic Hydrogenation: Information on the procedures and safety precautions for catalytic hydrogenation can be found in various resources on practical organic chemistry.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS No. 183062-95-5), a compound frequently used in the synthesis of novel chemical entities. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of our personnel and the environment.
The disposal of any chemical waste is governed by a "cradle to grave" principle, meaning responsibility for the waste lies with the generator from its creation to its ultimate disposal.[1][2] This guide is designed to provide the necessary information to manage this responsibility effectively.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as dangerous goods for transport, a conservative approach to its handling is warranted based on the hazardous properties of its constituent chemical groups.[3]
-
Azetidine Moiety: Azetidine and its derivatives can be flammable and corrosive, capable of causing severe skin and eye damage.[4][5][6]
-
Malonic Acid Ester Group: Diethyl malonate is a combustible liquid and can cause serious eye irritation.[7][8][9] Malonic acid itself is a skin and eye irritant.[10][11]
-
Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is acid-labile and can decompose under acidic conditions to release flammable gases.[12][13][14]
Therefore, this compound should be treated as a hazardous waste.[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
A lab coat[6]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[16]
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring safe disposal.[17]
Do NOT mix this waste stream with:
-
Strong Acids: Contact with strong acids can lead to the uncontrolled cleavage of the Boc protecting group, potentially generating flammable byproducts.[13][14] Keep acids and bases well segregated.[18]
-
Strong Oxidizing Agents: Azetidine derivatives can react violently with strong oxidizers.[4][6]
-
Aqueous Waste (unless specified): While some related compounds are water-soluble, it is best practice to keep organic and aqueous waste streams separate unless the disposal protocol explicitly allows for it.[17]
Approved Waste Containers:
-
Use only containers designated for chemical waste, preferably made of a material compatible with the chemical.[19] High-density polyethylene (HDPE) or glass containers are generally suitable.[17]
-
Ensure the container is in good condition, with a tightly sealing lid to prevent leaks or the escape of vapors.[17][20]
-
Never use food or beverage containers for chemical waste.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Waste Collection
-
Collect the waste this compound, including any contaminated materials such as pipette tips or absorbent pads, at the point of generation.[20] Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[1]
-
Transfer the waste into a designated and properly labeled waste container.
Step 2: Labeling the Waste Container
-
Proper labeling is a legal requirement and crucial for the safety of all personnel handling the waste.[19][20]
-
The label must be clearly written and include the following information:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[19][20]
-
The SAA must be at or near the point of waste generation.[20]
-
Ensure the SAA is away from sources of ignition, such as heat, sparks, or open flames.[4][5][8]
-
Maintain secondary containment, such as a spill tray, to capture any potential leaks.[17]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[19][20]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[10][21]
-
Follow all institutional procedures for waste pickup requests.
Empty Container Management
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: For containers that are not acutely toxic, triple rinse with a suitable solvent (e.g., ethanol or acetone).[18] The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: Completely remove or deface all original labels from the empty, rinsed container.[1][18]
-
Disposal of Rinsed Containers: Once triple-rinsed and with labels removed, the container may be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[18]
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[10]
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4]
-
Containment: For small spills, contain the material using an absorbent, non-combustible material like vermiculite or sand.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[10]
-
Reporting: Report the spill to your laboratory supervisor and EHS office.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Hazard Class | Treat as hazardous waste (Combustible, Irritant) | Based on the properties of its chemical components (azetidine, malonic ester).[4][6][7][11] |
| PPE | Nitrile gloves, safety goggles, lab coat | To protect against skin and eye irritation.[4][6][10][15] |
| Incompatible Materials | Strong acids, strong oxidizing agents | To prevent uncontrolled reactions and the release of flammable gases.[4][6][13][14][18] |
| Waste Container | Labeled, sealed HDPE or glass container | To ensure chemical compatibility and prevent leaks.[17][19] |
| Storage | Designated Satellite Accumulation Area (SAA) | For safe, temporary storage at the point of generation.[19][20] |
| Disposal Method | Professional disposal via EHS | To ensure compliance with federal, state, and local regulations.[9][10] |
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that our scientific advancements do not come at the cost of our well-being or environmental integrity.
References
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UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
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Laboratory Waste Management Guidelines.
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Properly Managing Chemical Waste in Laboratories.
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
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Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?.
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US EPA. Hazardous Waste.
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Benchchem. An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.
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Fisher Scientific. Safety Data Sheet - Malonic Acid.
-
US EPA. Waste, Chemical, and Cleanup Enforcement.
-
Apollo Scientific. Azetidine.
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Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations.
-
MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf - Safety Data Sheet.
-
MSDS of 2-(1-Tert-butoxy carbonyl azetidin-3-yl) malonic acid diethyl ester.
-
Sigma-Aldrich. SAFETY DATA SHEET - Diethyl malonate.
-
Carl ROTH. Safety Data Sheet: Malonic acid.
-
US EPA. Steps in Complying with Regulations for Hazardous Waste.
-
Material Safety Data Sheet - Malonic acid MSDS.
-
ChemicalBook. Azetidine - Safety Data Sheet.
-
Malonic acid - SAFETY DATA SHEET.
-
MedChemExpress. Azetidine-3-carboxylic acid-SDS.
-
ChemScene. This compound.
-
Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group.
-
Fisher Scientific. SAFETY DATA SHEET - Diethyl malonate.
-
Diethyl malonate - Safety Data Sheet.
-
TCI Chemicals. SAFETY DATA SHEET - Diethyl Butylmalonate.
-
MedChemExpress. 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid-SDS.
-
ChemicalBook. 2-(1-tert-butoxy carbonyl azetidin-3-yl) malonic acid.
-
DIETHYL tert-BUTYLMALONATE - Organic Syntheses Procedure.
-
Chemical Compatibility Chart.
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Walchem. Chemical Compatibility Chart.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
